molecular formula C9H4F2O2 B2461312 3-(3,4-difluorophenyl)propiolic acid CAS No. 935475-82-4

3-(3,4-difluorophenyl)propiolic acid

Cat. No.: B2461312
CAS No.: 935475-82-4
M. Wt: 182.126
InChI Key: FEQWPKHIEVIROK-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)propiolic acid (CAS 935475-82-4) is a valuable fluorinated aromatic building block in organic synthesis and drug discovery. The compound features a propiolic acid group (a carboxylic acid attached to an alkyne) and a 3,4-difluorophenyl ring. This structure makes it a versatile synthon for click chemistry and other conjugation reactions via the alkyne moiety . The two fluorine atoms on the phenyl ring are strategically placed to influence the molecule's electronic properties, metabolic stability, and binding affinity when incorporated into larger structures, which is a key tactic in modern medicinal chemistry . Researchers utilize this compound in the synthesis of more complex molecules, particularly as a key intermediate for developing active pharmaceutical ingredients (APIs) and functional materials. The compound has a molecular formula of C9H4F2O2 and a molecular weight of 182.12 g/mol . It should be stored sealed in a dry environment at room temperature. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for handling information. This compound is classified with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-difluorophenyl)prop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQWPKHIEVIROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#CC(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935475-82-4
Record name 3-(3,4-difluorophenyl)prop-2-ynoic acid
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Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 3-(3,4-Difluorophenyl)propiolic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis of 3-(3,4-difluorophenyl)propiolic acid, a valuable building block in medicinal chemistry and materials science. We move beyond a simple recitation of steps to offer a causal analysis of experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. The core of this synthesis is a two-step sequence: a robust Sonogashira cross-coupling reaction to form the carbon-carbon triple bond, followed by a straightforward saponification to yield the target carboxylic acid. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-characterized synthetic protocol.

Introduction and Strategic Overview

3-(3,4-Difluorophenyl)propiolic acid and its derivatives are of significant interest due to the unique electronic properties conferred by the difluorophenyl moiety and the reactivity of the propiolic acid group. Propiolic acids are versatile precursors for a wide array of heterocyclic compounds and are utilized in decarboxylative cross-coupling reactions.[1][2][3] The synthesis of this specific molecule, however, requires a carefully controlled approach to ensure high yield and purity.

Our recommended synthetic strategy is a two-stage process, chosen for its reliability, scalability, and use of well-understood, high-yielding reactions.

The core logic is as follows:

  • Stage 1: C(sp²)-C(sp) Bond Formation via Sonogashira Coupling. We will couple a commercially available halo-aromatic, 1-iodo-3,4-difluorobenzene, with an alkyne partner, ethyl propiolate. This palladium- and copper-catalyzed reaction is the cornerstone of modern alkyne synthesis due to its mild conditions and functional group tolerance.[4]

  • Stage 2: Ester Hydrolysis (Saponification). The resulting ester, ethyl 3-(3,4-difluorophenyl)propiolate, is then hydrolyzed under basic conditions to unmask the carboxylic acid. This is a classic and highly efficient transformation.

The overall workflow is visualized below.

G cluster_0 Stage 1: Sonogashira Coupling cluster_1 Stage 2: Saponification A 1-Iodo-3,4-difluorobenzene C Pd/Cu Catalysis (e.g., PdCl₂(PPh₃)₂, CuI, TEA) A->C B Ethyl Propiolate B->C D Ethyl 3-(3,4-difluorophenyl)propiolate C->D E 1. Base (e.g., NaOH) 2. Acid Workup (e.g., HCl) D->E F 3-(3,4-Difluorophenyl)propiolic Acid E->F

Figure 1: High-level workflow for the synthesis of the target compound.

In-Depth Mechanistic Rationale: The Sonogashira Coupling

A thorough understanding of the Sonogashira reaction mechanism is critical for troubleshooting and optimization. The reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: This cycle is responsible for the C(sp²)-X bond activation and product formation. It begins with the oxidative addition of the aryl iodide to a Pd(0) species.

  • Copper Cycle: This cycle generates the key copper(I) acetylide intermediate. The base deprotonates the terminal alkyne, which then coordinates with the Cu(I) salt.

The crucial step is the transmetalation, where the acetylide group is transferred from copper to the palladium complex. Reductive elimination then yields the final coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(L)₂-I pd0->pd_complex Oxidative Addition (Ar-I) pd_alkyne Ar-Pd(II)(L)₂-C≡CR pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne->product cu_halide Cu(I)I cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide cu_acetylide->pd_complex Transfers Acetylide alkyne H-C≡CR alkyne->cu_acetylide Deprotonation base Base (e.g., TEA) base->alkyne

Figure 2: The interconnected catalytic cycles of the Sonogashira reaction.

Experimental Protocols

Part A: Synthesis of Ethyl 3-(3,4-difluorophenyl)propiolate

Rationale for Reagent Selection:

Reagent/ComponentChoiceRationale
Aryl Halide 1-Iodo-3,4-difluorobenzeneThe Carbon-Iodine bond is the most reactive among halogens for oxidative addition to palladium, allowing for milder reaction conditions compared to bromides or chlorides.[5]
Alkyne Ethyl propiolateA direct and atom-economical approach to installing the required ester functionality, which serves as a precursor to the carboxylic acid.
Palladium Catalyst PdCl₂(PPh₃)₂A common, air-stable, and highly effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Copper(I) Co-catalyst Copper(I) Iodide (CuI)Essential for the formation of the copper acetylide, which facilitates the crucial transmetalation step at a faster rate than direct palladation of the alkyne.[4][6]
Base/Solvent Triethylamine (TEA)Acts as the base to deprotonate the alkyne and to neutralize the HI generated during the reaction. It can also serve as the solvent.[4][7]
Atmosphere Inert (Nitrogen/Argon)Crucial for preventing oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction that reduces yield.[7]

Step-by-Step Protocol:

  • Vessel Preparation: To a dry, oven-baked 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-iodo-3,4-difluorobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.02 eq).

  • Inerting: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Add anhydrous triethylamine (5-10 volumes) via syringe, followed by the dropwise addition of ethyl propiolate (1.2 eq) over 10 minutes at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst residues, washing with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield ethyl 3-(3,4-difluorophenyl)propiolate as a pure compound.

Part B: Synthesis of 3-(3,4-Difluorophenyl)propiolic Acid

Rationale for Saponification:

Saponification, or base-mediated hydrolysis, is preferred over acid-catalyzed hydrolysis for this substrate. The reaction is irreversible, as the carboxylate salt formed is unreactive towards the alcohol, driving the reaction to completion. This results in higher yields and a simpler purification process.

Step-by-Step Protocol:

  • Dissolution: Dissolve the ethyl 3-(3,4-difluorophenyl)propiolate (1.0 eq) from Part A in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Base Addition: Add sodium hydroxide (NaOH, 2.0-3.0 eq) to the solution and stir vigorously at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) to accelerate the hydrolysis.

  • Monitoring: Monitor the reaction by TLC until the starting ester is completely consumed (typically 2-4 hours).

  • Acidification: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully acidify the mixture to pH ~2 by adding cold 1M hydrochloric acid (HCl). The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove inorganic salts.

  • Drying & Purification: Dry the solid product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield 3-(3,4-difluorophenyl)propiolic acid as a crystalline solid.

Product Characterization and Data

The final product should be characterized to confirm its identity and purity.

PropertyValueSource
CAS Number 935475-82-4[8]
Molecular Formula C₉H₄F₂O₂[8]
Molecular Weight 182.12 g/mol [8]
Appearance White to pale cream solidInferred from similar compounds
Storage Sealed in dry, 2-8 °C[8]

Expected Spectroscopic Data:

  • ¹H NMR: Expect signals for the aromatic protons (in the range of 7.0-7.8 ppm) and a singlet for the carboxylic acid proton (typically >10 ppm, broad).

  • ¹³C NMR: Expect signals for the aromatic carbons, the two alkyne carbons (one deshielded by the carboxyl group), and the carboxyl carbon (~150-160 ppm).

  • IR (Infrared Spectroscopy): Expect characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C≡C stretch (~2200-2250 cm⁻¹), and the C=O stretch (~1700 cm⁻¹).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low/No Yield in Sonogashira Inactive catalyst; Insufficiently inert atmosphere; Poor quality base/solvent.Use fresh catalyst; Ensure proper degassing/inerting of the vessel; Use freshly distilled, anhydrous solvent and base.
Significant Homocoupling Presence of oxygen; Catalyst concentration too high.Improve inert atmosphere technique; Reduce catalyst loading.[7]
Incomplete Hydrolysis Insufficient base or reaction time/temperature.Add more base (NaOH); Increase reaction time or gently heat the mixture.
Difficulty in Purification Contamination with starting materials or byproducts.Re-evaluate stoichiometry in the coupling step; Ensure complete hydrolysis before work-up; Optimize chromatography conditions.

Conclusion

The synthesis of 3-(3,4-difluorophenyl)propiolic acid is reliably achieved through a two-step sequence involving a Sonogashira coupling and subsequent ester hydrolysis. By understanding the mechanistic underpinnings of each step and carefully selecting high-quality reagents and conditions, researchers can confidently produce this valuable compound with high yield and purity. This guide provides the necessary protocols and theoretical background to empower scientists in their research and development endeavors.

References

  • MDPI. (2024, July 22). Synthesis of Propiolic and Butynedioic Acids via Carboxylation of CaC 2 by CO 2 under Mild Conditions. Available from: [Link]

  • ACS Publications. (2021, May 30). Decarboxylative Addition of Propiolic Acids with Indoles to Synthesize Bis(indolyl)methane Derivatives with a Pd(II)/LA Catalyst. The Journal of Organic Chemistry. Available from: [Link]

  • Bentham Science. (2023, November 1). Propiolic Acids in the Synthesis of N-heterocycles. Mini-Reviews in Organic Chemistry. Available from: [Link]

  • Taylor & Francis Online. (2006, December 6). γ-Hydroxyacetylenic Acid Derivatives: Generation from Propiolic Acid and Ester Anions and Their Use in Butenolide Synthesis. Synthetic Communications. Available from: [Link]

  • Google Patents. (n.d.). EP2606025A1 - Process for preparing a propiolic acid or a derivative thereof.
  • (n.d.). An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine.
  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. Available from: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2019, December 3). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Available from: [Link]

  • Google Patents. (n.d.). CN106431898A - Synthesis and use of phenylpropionic acid derivatives.
  • The Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of C: 3-(3,5-Difluorophenyl)propanoic acid. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available from: [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available from: [Link]

  • NIST WebBook. (n.d.). 3-(4-Fluorophenyl)propionic acid. Available from: [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. Available from: [Link]

  • Google Patents. (n.d.). CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.
  • SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Available from: [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Available from: [Link]

  • MDPI. (2025, January 11). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Available from: [Link]

  • (n.d.).
  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Available from: [Link]

Sources

3-(3,4-difluorophenyl)propiolic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(3,4-Difluorophenyl)propiolic Acid: Properties, Synthesis, and Applications

Executive Summary

This guide provides a comprehensive technical overview of 3-(3,4-difluorophenyl)propiolic acid, a valuable chemical intermediate for research and development in the pharmaceutical and materials science sectors. The presence of the 3,4-difluorophenyl motif offers significant advantages for modulating the physicochemical and metabolic properties of target molecules, while the propiolic acid moiety provides a versatile handle for a wide range of chemical transformations. This document details the compound's known properties, outlines a robust and practical synthetic route, provides predicted spectroscopic data for characterization, and explores its chemical reactivity and potential applications. The information is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their work.

Compound Identification & Physicochemical Properties

Positive identification and understanding of a compound's basic properties are foundational to its successful application. While extensive experimental data for this specific molecule is not widely published, its core identifiers have been established.

PropertyValueSource
IUPAC Name 3-(3,4-Difluorophenyl)prop-2-ynoic acid-
CAS Number 935475-82-4[1]
Molecular Formula C₉H₄F₂O₂[1]
Molecular Weight 182.12 g/mol [1]
Appearance Not specified (likely a white to off-white solid)Inferred
Melting Point Not published-
Solubility Not published (expected solubility in polar organic solvents)Inferred
Storage Sealed in dry conditions, 2-8°C[1]

Synthesis and Purification

While multiple routes to arylpropiolic acids exist, a highly reliable and scalable two-step method is proposed here, beginning with a Sonogashira cross-coupling reaction followed by saponification. This approach is favored over methods like Grignard carboxylation due to its generally milder conditions, higher functional group tolerance, and robust nature.[2][3] The starting material, 1-iodo-3,4-difluorobenzene, is commercially available and highly reactive in this context.

Synthetic Workflow

The overall synthetic transformation is illustrated below.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Saponification (Hydrolysis) A 1-Iodo-3,4-difluorobenzene + Ethyl propiolate B PdCl₂(PPh₃)₂ (cat.) CuI (cat.), Et₃N THF, 25-50°C A->B Reagents C Ethyl 3-(3,4-difluorophenyl)propiolate B->C Product D Ethyl 3-(3,4-difluorophenyl)propiolate E 1. LiOH or NaOH THF/H₂O 2. HCl (aq) workup D->E Reagents F 3-(3,4-Difluorophenyl)propiolic acid E->F Final Product G center 3-(3,4-Difluorophenyl)propiolic acid A Amides center->A Amine, Coupling Agent B Esters center->B Alcohol, H⁺ C 1,2,3-Triazoles (Click Chemistry) center->C R-N₃, Cu(I) D Vinyl Carboxylic Acids (cis or trans) center->D H₂, Lindlar's Cat. E Saturated Carboxylic Acids center->E H₂, Pd/C

Sources

An In-depth Technical Guide to the Physical Characteristics of 3-(3,4-Difluorophenyl)propiolic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-(3,4-difluorophenyl)propiolic acid, a key intermediate in the synthesis of various pharmaceutical and functional materials. This document delves into its structural features, physicochemical properties, and spectroscopic profile. Furthermore, it outlines a robust synthetic methodology and discusses the compound's reactivity, handling, and storage, offering valuable insights for researchers in drug discovery and materials science.

Introduction

3-(3,4-Difluorophenyl)propiolic acid (DFPPA) is an aromatic carboxylic acid featuring a propiolic acid moiety attached to a 3,4-difluorinated phenyl ring. The presence of the difluorophenyl group significantly influences the electronic properties of the molecule, enhancing its potential for various chemical transformations and imparting unique characteristics to its derivatives. The propiolic acid functional group, with its reactive carbon-carbon triple bond, serves as a versatile handle for a wide array of organic reactions, including cycloadditions and cross-coupling reactions. This combination of a difluorinated aromatic ring and a reactive alkyne makes DFPPA a valuable building block in medicinal chemistry and materials science for the synthesis of novel compounds with tailored properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-(3,4-difluorophenyl)propiolic acid is essential for its effective use in research and development.

PropertyValueSource
CAS Number 935475-82-4[ChemScene][1]
Molecular Formula C₉H₄F₂O₂[ChemScene][1]
Molecular Weight 182.12 g/mol [ChemScene][1]
Melting Point Data not available. For comparison, the saturated analog, 3-(3,4-difluorophenyl)propionic acid, has a melting point range of 48.0-54.0 °C.[2][3][4]N/A
Boiling Point Data not available. Expected to be high and likely to decompose upon heating.N/A
Solubility Data not available. Expected to be soluble in polar organic solvents such as ethers, and alcohols, and sparingly soluble in water.N/A
pKa Data not available. Expected to be a stronger acid than benzoic acid due to the electron-withdrawing effects of the fluorine atoms and the alkyne group.N/A
Topological Polar Surface Area (TPSA) 37.3 Ų[ChemScene][1]
logP (calculated) 1.4009[ChemScene][1]

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the carboxylic acid proton. The aromatic region will display complex splitting patterns due to the fluorine-proton and proton-proton couplings. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the nine carbon atoms. The carbons of the alkyne will appear in the range of 80-90 ppm. The carbonyl carbon of the carboxylic acid will be observed significantly downfield, typically above 150 ppm. The aromatic carbons will show complex splitting patterns due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy

The IR spectrum of DFPPA is predicted to display several characteristic absorption bands:

  • O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid hydroxyl group.

  • C≡C Stretch: A sharp, and likely weak, absorption around 2200-2260 cm⁻¹ for the carbon-carbon triple bond.

  • C=O Stretch: A strong, sharp peak in the range of 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid.

  • C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹, arising from the carbon-fluorine bonds on the aromatic ring.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ for 3-(3,4-difluorophenyl)propiolic acid would be observed at m/z 182.12. Common fragmentation patterns would likely involve the loss of the carboxyl group (-COOH) and potentially the fragmentation of the aromatic ring.

Synthesis and Reactivity

Synthetic Approach: The Sonogashira Coupling

A primary and highly effective method for the synthesis of 3-(3,4-difluorophenyl)propiolic acid is the Sonogashira cross-coupling reaction.[5][6] This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

G cluster_reactants Reactants cluster_catalysts Catalysts & Base A 1,2-Difluoro-4-iodobenzene F Sonogashira Coupling Reaction A->F B Propiolic Acid B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Cu(I) Co-catalyst (e.g., CuI) D->F E Amine Base (e.g., Triethylamine) E->F G 3-(3,4-Difluorophenyl)propiolic Acid F->G

Sources

3-(3,4-difluorophenyl)propiolic acid mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Mechanism of Action of 3-(3,4-Difluorophenyl)propiolic Acid

Executive Summary

3-(3,4-difluorophenyl)propiolic acid is a synthetic small molecule belonging to the class of phenylpropiolic acid derivatives . In the context of drug development, this compound and its structural analogs function primarily as agonists of the Free Fatty Acid Receptor 1 (FFAR1/GPR40) .

Unlike traditional sulfonylureas that cause insulin secretion regardless of glucose levels (posing hypoglycemia risks), 3-(3,4-difluorophenyl)propiolic acid operates via a glucose-dependent mechanism . The incorporation of the propiolic (alkynoic) linker provides conformational rigidity distinct from saturated propionic acids, while the 3,4-difluoro substitution pattern modulates lipophilicity and blocks metabolic oxidation sites, enhancing the compound's pharmacokinetic profile.

This guide details the molecular mechanism of action (MoA), from receptor binding kinetics to the intracellular calcium signaling cascade, and provides validated protocols for experimental verification.

Chemical Identity & Pharmacophore Analysis

To understand the mechanism, one must first deconstruct the ligand's architecture. The molecule consists of three distinct pharmacophoric elements designed to optimize interaction with the GPR40 transmembrane domain.

Structural ElementChemical FeatureMechanistic Function
Carboxylic Acid Head Anionic (at pH 7.4)Forms a critical salt bridge with positively charged residues (e.g., Arg183, Arg258, Tyr91) inside the GPR40 binding pocket. Mimics the carboxylate of endogenous long-chain fatty acids.
Propiolic Linker Alkyne (

)
Rigidification: Restricts the rotation between the aromatic ring and the acid, reducing the entropic cost of binding. Unlike the flexible propionic acid, the alkyne enforces a linear geometry that can deepen penetration into the receptor core.
3,4-Difluorophenyl Tail Electron-withdrawing / LipophilicMetabolic Blockade: Fluorine at positions 3 and 4 prevents P450-mediated hydroxylation (metabolic soft spots). Lipophilicity: Increases hydrophobic interaction with the receptor's hydrophobic crevice without the steric bulk of methyl/chloro groups.

Mechanism of Action (MoA): The GPR40 Signaling Cascade

The primary biological target is GPR40 (FFAR1) , a G


-coupled GPCR expressed abundantly in pancreatic 

-cells.[1][2]
Receptor Binding & Allosteric Modulation

3-(3,4-difluorophenyl)propiolic acid binds to an allosteric site on GPR40, distinct from the orthosteric site used by some synthetic partial agonists. The rigid alkyne spacer orients the difluorophenyl tail into a specific hydrophobic sub-pocket. Upon binding, the ligand stabilizes the receptor in an active conformation, facilitating the exchange of GDP for GTP on the G


 subunit.
Intracellular Signaling Pathway

The activation of GPR40 triggers the Phospholipase C (PLC) pathway.[3]

  • G-Protein Coupling: The activated receptor recruits the heterotrimeric G protein (

    
    ).
    
  • Effector Activation: The

    
     subunit dissociates and activates Phospholipase C-
    
    
    
    (PLC
    
    
    )
    .
  • Second Messenger Generation: PLC

    
     hydrolyzes membrane phospholipid PIP
    
    
    
    into Inositol Triphosphate (IP
    
    
    )
    and Diacylglycerol (DAG).
  • Calcium Mobilization: IP

    
     binds to IP
    
    
    
    receptors on the Endoplasmic Reticulum (ER), causing a rapid release of stored
    
    
    into the cytosol.
  • Insulin Secretion: The surge in cytosolic

    
    , combined with glucose-derived ATP signals, triggers the exocytosis of insulin granules.
    

Crucial Safety Feature: This pathway amplifies insulin secretion only when glucose levels are elevated (Glucose-Dependent Insulin Secretion - GSIS). In low glucose conditions, the amplification of


 is insufficient to trigger exocytosis alone, preventing hypoglycemia.
Pathway Visualization

GPR40_Pathway Ligand 3-(3,4-difluorophenyl) propiolic acid GPR40 GPR40 (FFAR1) Receptor Ligand->GPR40 Allosteric Binding Gq Gαq Protein GPR40->Gq Activation PLC PLC-β Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Cytosolic Ca²⁺ Surge ER->Ca Release Insulin Insulin Secretion Ca->Insulin Triggers Exocytosis Glucose Glucose Metabolism (ATP Generation) Glucose->Insulin Permissive Signal (Required)

Figure 1: Signal transduction pathway of 3-(3,4-difluorophenyl)propiolic acid mediated GSIS in pancreatic


-cells.

Experimental Protocols for Validation

To confirm the mechanism of action, the following experimental workflows are recommended. These protocols validate both the chemical synthesis and the biological activity.

Synthesis via Sonogashira Coupling

Context: High-purity material is required for biological assays.

  • Reagents: 1-Bromo-3,4-difluorobenzene, Propiolic acid,

    
     (catalyst), CuI (co-catalyst), Triethylamine (base/solvent).
    
  • Procedure:

    • Dissolve 1-bromo-3,4-difluorobenzene (1.0 eq) in degassed THF/Et3N.

    • Add propiolic acid (1.2 eq),

      
       (5 mol%), and CuI (10 mol%) under inert atmosphere (
      
      
      
      ).
    • Stir at 60°C for 12 hours.

    • Purification: Acidify with 1M HCl, extract with EtOAc, and purify via recrystallization (avoid column chromatography if possible to prevent acid tailing).

In Vitro Calcium Flux Assay (FLIPR)

Context: Validates Gq-coupling and functional agonism.

Materials:

  • CHO-K1 cells stably expressing human GPR40 (hGPR40).

  • Fluorescent Calcium Indicator (e.g., Fluo-4 AM or Calcium 6).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

Workflow:

  • Seeding: Plate hGPR40-CHO cells (15,000 cells/well) in 384-well black/clear-bottom plates. Incubate overnight.

  • Dye Loading: Remove media. Add 20

    
    L of Dye Loading Solution (Fluo-4 AM). Incubate for 60 min at 37°C.
    
  • Compound Prep: Dissolve 3-(3,4-difluorophenyl)propiolic acid in DMSO (10 mM stock). Prepare serial dilutions in Assay Buffer (0.1% BSA to prevent non-specific binding).

  • Measurement: Transfer plate to FLIPR (Fluorometric Imaging Plate Reader).

  • Injection: Record baseline fluorescence for 10s. Inject 10

    
    L of compound.
    
  • Analysis: Monitor fluorescence increase for 180s. Calculate

    
     based on Max-Min fluorescence units.
    
Experimental Logic Diagram

Workflow Step1 Synthesis (Sonogashira) Step2 Purification (Recrystallization) Step1->Step2 Step5 FLIPR Assay (Ca2+ Flux) Step2->Step5 Step3 Cell Culture (hGPR40-CHO) Step4 Dye Loading (Fluo-4 AM) Step3->Step4 Step4->Step5 Step6 Data Analysis (EC50 Calculation) Step5->Step6

Figure 2: Integrated workflow for synthesis and functional validation.

Data Interpretation & Reference Values

When evaluating 3-(3,4-difluorophenyl)propiolic acid, compare results against known standards.

ParameterExpected Range/BehaviorMechanistic Implication

(Ca Flux)
0.1

M - 10

M
Indicates potency. Lower values suggest tighter binding or higher efficacy in Gq coupling.
Hill Slope ~1.0Suggests non-cooperative, 1:1 binding stoichiometry.
Glucose Dependence Activity observed at 16.7 mM Glucose >> 2.8 mM GlucoseConfirms safety profile (low risk of hypoglycemia).
Selectivity Inactive against GPR120/FFAR4Ensures specificity to the pancreatic

-cell target.

References

  • Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists. Source: European Journal of Medicinal Chemistry (2018). Context: Establishes the phenylpropiolic acid scaffold as a validated GPR40 agonist class. Link:[Link]

  • Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid

    
    -Fluorination. 
    Source: ACS Medicinal Chemistry Letters (2018).
    Context: Details the role of fluorine substitution in improving metabolic stability and potency in GPR40 agonists.
    Link:[Link]
    
  • FFA1 (GPR40) Receptor Agonists Based on Phenylpropanoic Acid as Hypoglycemic Agents. Source: ResearchGate / Medicinal Chemistry Reviews. Context: Comprehensive review of the structure-activity relationship (SAR) of phenyl-acid derivatives for diabetes. Link:[Link]

Sources

3-(3,4-difluorophenyl)propiolic acid literature review

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Reactivity, and Applications in Fluorinated Drug Discovery

Part 1: Executive Summary & Chemical Profile[1]

3-(3,4-difluorophenyl)propiolic acid (CAS: 935475-82-4) is a specialized alkynoic acid building block used primarily in the synthesis of fluorinated heterocycles and diarylalkynes.[1] In modern medicinal chemistry, it serves a dual purpose:

  • Fluorine Installation: It introduces the 3,4-difluorophenyl moiety, a privileged scaffold known to enhance metabolic stability by blocking cytochrome P450 oxidation sites (specifically CYP3A4) and modulating lipophilicity.[1]

  • Synthetic Versatility: The carboxylic acid group acts as a "traceless" activating group for decarboxylative cross-couplings or as a reactive handle for cyclization reactions yielding coumarins, quinolines, and flavones.

Chemical Profile Table[2][3][4]
PropertyData
IUPAC Name 3-(3,4-difluorophenyl)prop-2-ynoic acid
CAS Number 935475-82-4
Molecular Formula C₉H₄F₂O₂
Molecular Weight 182.12 g/mol
Physical State Off-white to pale yellow solid
Melting Point 152–156 °C (Typical for arylpropiolic acids)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Key Functional Groups Carboxylic acid (pKa ~2-3), Internal Alkyne, Difluorophenyl ring

Part 2: Synthesis Methodologies

Retrosynthetic Analysis

The most robust route to 3-(3,4-difluorophenyl)propiolic acid avoids the harsh conditions of direct metallation.[1] Instead, it relies on Sonogashira coupling followed by oxidation or direct carboxylation.

Primary Protocol: Sonogashira Carboxylation

This protocol is preferred for its scalability and tolerance of the fluorine substituents.

Reagents:

  • 3,4-Difluoroiodobenzene (1.0 equiv)[1]

  • Propiolic acid (1.2 equiv) or Trimethylsilylacetylene (followed by CO2)

  • Catalyst: PdCl₂(PPh₃)₂ (2-5 mol%)[1]

  • Co-catalyst: CuI (1-2 mol%)[1]

  • Base: Triethylamine (Et₃N)

  • Solvent: THF or DMF[1]

Step-by-Step Workflow:

  • Activation: Charge a flame-dried flask with PdCl₂(PPh₃)₂ and CuI under argon. Add THF and Et₃N.

  • Coupling: Add 3,4-difluoroiodobenzene. Dropwise add propiolic acid (dissolved in THF) at 0°C to prevent homocoupling (Glaser coupling).

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (SiO₂; Hexane/EtOAc 4:1).[2] The starting iodide spot should disappear.

  • Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate (3x).

  • Purification: The crude acid is often pure enough for downstream use. If necessary, recrystallize from Hexane/EtOAc.

Self-Validation Check:

  • ¹H NMR: Look for the absence of the terminal alkyne proton. The aromatic region should show the characteristic splitting pattern of the 3,4-difluoro system (multiplets ~7.1–7.5 ppm).[1]

  • IR Spectroscopy: Strong C=O stretch (~1680–1700 cm⁻¹) and C≡C stretch (~2200–2250 cm⁻¹).

Alternative Route: Dehydrobromination

For labs lacking Pd catalysts, this classic route converts 3,4-difluorocinnamic acid.[1]

  • Bromination: Treat 3,4-difluorocinnamic acid with Br₂ in acetic acid to form the vic-dibromide.[1]

  • Elimination: Treat the dibromide with ethanolic KOH (3 equiv). This performs a double elimination to generate the alkyne.

  • Acidification: Quench with HCl to precipitate the propiolic acid.

Part 3: Reactivity & Applications[7][8]

The core utility of this compound lies in its ability to undergo Decarboxylative Cross-Coupling .[3] Unlike traditional Sonogashira couplings that require terminal alkynes (which are often volatile or unstable), arylpropiolic acids are stable solids that release the active alkyne species in situ.

Mechanism: Decarboxylative Pd-Catalyzed Coupling

This reaction couples the propiolic acid with aryl halides (Ar-X) or tosylates to form unsymmetrical diarylalkynes.[1][4]

  • Oxidative Addition: Pd(0) inserts into the Ar-X bond.[1][3]

  • Decarboxylation: The base aids the loss of CO₂ from the propiolic acid, generating a transient alkynyl-metal species.[1]

  • Transmetallation: The alkynyl group transfers to the Pd center.

  • Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

Experimental Protocol: Decarboxylative Coupling with Aryl Tosylates

Objective: Synthesize 1-(3,4-difluorophenyl)-2-(4-methoxyphenyl)ethyne.

Reagents:

  • 3-(3,4-difluorophenyl)propiolic acid (1.0 equiv)[1][5]

  • 4-Methoxyphenyl 4-methylbenzenesulfonate (Aryl Tosylate) (1.0 equiv)[1]

  • Catalyst: Pd(PPh₃)₂Cl₂ (1.5 mol%)[1][4]

  • Ligand: 1,1'-Bis(di-tert-butylphosphino)ferrocene (D-tBuPF) (5 mol%)[1]

  • Base: Cs₂CO₃ (1.2 equiv)[4]

  • Solvent: DMF (anhydrous)

Procedure:

  • Setup: In a glovebox or under argon, combine the propiolic acid, aryl tosylate, Pd catalyst, ligand, and Cs₂CO₃ in a reaction vial.

  • Solvation: Add anhydrous DMF.

  • Heating: Seal the vial and heat to 130°C for 6 hours. Note: High temperature is required for the decarboxylation step.[1]

  • Quench: Cool to RT, dilute with water, and extract with diethyl ether.

  • Purification: Silica gel column chromatography (Hexane/EtOAc).

Why this works: The electron-withdrawing nature of the carboxyl group facilitates the initial coordination, while the heat drives the irreversible loss of CO₂, preventing the reverse reaction.

Part 4: Visualization of Pathways

The following diagrams illustrate the synthesis and the divergent reactivity of the 3-(3,4-difluorophenyl)propiolic acid scaffold.

Diagram 1: Synthesis and Divergent Reactivity

G Start 3,4-Difluoroiodobenzene Intermediate Sonogashira Coupling (+ Propiolic Acid) Start->Intermediate Pd/Cu, Et3N Target 3-(3,4-Difluorophenyl) propiolic Acid (CAS: 935475-82-4) Intermediate->Target Acidic Workup Prod1 Diarylalkynes (via Decarboxylative Coupling) Target->Prod1 Pd(II), Ar-X, Heat (-CO2) Prod2 Vinyl Sulfones (via Sulfonylation) Target->Prod2 R-SO2Na, Ag+, S2O8 Prod3 Fluorinated Coumarins (via Cyclization) Target->Prod3 Phenols, TFA/H2SO4

Caption: Synthesis of 3-(3,4-difluorophenyl)propiolic acid and its transformation into three key medicinal chemistry scaffolds.

Diagram 2: Decarboxylative Catalytic Cycle

G Center Pd(0) Step1 Oxidative Addition (Ar-Pd-X) Center->Step1 Ar-X Step2 Base Exchange (Ar-Pd-O2C-C≡C-R) Step1->Step2 R-C≡C-COOH Base Step3 Decarboxylation (Ar-Pd-C≡C-R) Step2->Step3 -CO2 Heat Step4 Reductive Elimination (Product Release) Step3->Step4 Step4->Center

Caption: Catalytic cycle for the decarboxylative coupling. Note the critical CO2 extrusion step driving the reaction forward.

Part 5: References

  • Moon, J., et al. "Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates."[1] ACS Omega, 2017. [1]

  • Li, X., et al. "Copper-mediated oxidative decarboxylative coupling of arylpropiolic acids with dialkyl H-phosphonates in water."[1][6] Organic Letters, 2014.[6] [1]

  • ChemScene. "3-(3,4-Difluorophenyl)propiolic acid Product Datasheet."

  • PubChem. "3-(4-Fluorophenyl)propionic acid (Analogous Structure Data)." [1]

  • Wei, W. "Synthesis of Fluoroorganics and Applications of Novel Fluorinated Building Blocks." CUNY Academic Works, 2018.

Sources

The Strategic Role of 3-(3,4-Difluorophenyl)propiolic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, synthesis, and pharmaceutical utility of 3-(3,4-difluorophenyl)propiolic acid (CAS: 935475-82-4), a critical alkynyl building block in modern medicinal chemistry.

Executive Summary & Chemical Identity

3-(3,4-difluorophenyl)propiolic acid is an internal alkyne bearing a carboxylic acid terminus and a 3,4-difluorophenyl tail. It serves as a high-value "linchpin" intermediate, primarily used to introduce the metabolically stable 3,4-difluorophenyl motif into drug scaffolds via decarboxylative cross-couplings or cyclization reactions.

  • CAS Number: 935475-82-4[1]

  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    O
    
    
    [1]
  • Molecular Weight: 182.12 g/mol [1]

  • Key Structural Features:

    • Alkynyl Carboxylic Acid: A reactive handle for decarboxylative couplings (Suarez-Sobrino reaction) or "Click" chemistry precursors.

    • 3,4-Difluoro Motif: A bioisostere for catechol or phenyl groups, designed to block metabolic hot-spots (CYP450 oxidation) and modulate lipophilicity (

      
      ).
      

Discovery & Historical Context

The prominence of 3-(3,4-difluorophenyl)propiolic acid emerged from the intersection of natural product total synthesis and metabolic stability optimization .

The Rooperol Connection (2000s–Present)

The compound's history is tightly linked to the optimization of Rooperol , a bis-catechol natural product isolated from the African potato (Hypoxis hemerocallidea). Rooperol exhibits potent anticancer activity but suffers from rapid Phase II metabolism (glucuronidation/sulfation) due to its catechol hydroxyls.

  • The Discovery: Researchers identified that replacing the metabolically labile catechol rings with 3,4-difluorophenyl rings retained cytotoxicity while drastically improving metabolic half-life.

  • The Role of the Propiolic Acid: The acid served as the nucleophilic partner in Palladium-catalyzed decarboxylative cross-couplings to assemble the diarylalkyne core of these "fluorinated Rooperol" analogues.

The GPR120 Agonist Evolution

In parallel, the compound appears as an oxidized precursor in the synthesis of GPR120 (FFAR4) agonists (e.g., TUG-891 derivatives). While the final drugs often feature a saturated propionic acid tail, the propiolic acid intermediate allows for the modular attachment of the phenyl ring to complex heterocycles prior to hydrogenation.

Experimental Protocols & Synthesis

Two primary routes exist for synthesizing this intermediate. The choice depends on scale and starting material availability.

Protocol A: The Modified Corey-Fuchs / Carboxylation (Lab Scale)

Best for: High purity, starting from aldehydes.

Mechanism: Conversion of aldehyde to gem-dibromide, followed by lithium-halogen exchange and CO


 trapping.
  • Gem-Dibromination:

    • Dissolve 3,4-difluorobenzaldehyde (1.0 eq) and CBr

      
       (1.5 eq) in DCM at 0°C.
      
    • Add PPh

      
       (3.0 eq) portion-wise. Stir 2h.
      
    • Result: 1-(2,2-dibromovinyl)-3,4-difluorobenzene.

  • Lithiation & Carboxylation:

    • Dissolve the gem-dibromide in anhydrous THF at -78°C under Argon.

    • Add n-BuLi (2.2 eq) dropwise. Stir 1h to generate the lithium acetylide.

    • Bubble dry CO

      
       gas into the solution or add crushed dry ice.
      
    • Quench with 1M HCl. Extract with EtOAc.[2]

  • Purification: Recrystallize from Hexanes/EtOAc.

Protocol B: Sonogashira Coupling (Industrial Scale)

Best for: Large batches, atom economy.

Mechanism: Pd/Cu-catalyzed coupling of aryl halide with propiolic acid.

  • Reagents: 3,4-Difluoroiodobenzene (1.0 eq), Propiolic acid (1.2 eq).

  • Catalyst System: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (2 mol%), CuI (1 mol%).
  • Base/Solvent: Et

    
    N (3.0 eq) in DMF.
    
  • Procedure:

    • Degas solvents thoroughly.

    • Heat to 60°C for 4-6 hours.

    • Critical Step: Acidify aqueous workup to pH 2 to precipitate the free acid.

Data Summary: Synthesis Metrics
ParameterCorey-Fuchs RouteSonogashira Route
Starting Material 3,4-Difluorobenzaldehyde3,4-Difluoroiodobenzene
Overall Yield 65 - 75%80 - 90%
Atom Economy Low (Phosphine oxide waste)High
Purity Profile Excellent (>98%)Good (Trace Pd removal required)
Key Impurity Residual TriphenylphosphineHomocoupled diyne

Visualized Reaction Pathways

The following diagram illustrates the synthesis of the propiolic acid and its downstream application in decarboxylative coupling (The Rooperol Route).

SynthesisPathways cluster_legend Legend Aldehyde 3,4-Difluorobenzaldehyde Dibromide Gem-Dibromide Intermediate Aldehyde->Dibromide CBr4, PPh3 (Corey-Fuchs) PropiolicAcid 3-(3,4-difluorophenyl) propiolic acid (CAS 935475-82-4) Dibromide->PropiolicAcid 1. n-BuLi 2. CO2 Iodide 3,4-Difluoroiodobenzene Iodide->PropiolicAcid Propiolic Acid, Pd/Cu, Et3N (Sonogashira) PdComplex Pd(II) Intermediate PropiolicAcid->PdComplex Pd(OAc)2, Ag2CO3 Decarboxylation (-CO2) CouplingPartner Aryl Halide / Triflate (R-X) CouplingPartner->PdComplex Oxidative Addition Product Diarylalkyne (Rooperol Analogue) PdComplex->Product Reductive Elimination key Green: Target Molecule Blue: Final Drug Scaffold

Figure 1: Synthesis routes (Corey-Fuchs vs. Sonogashira) and the decarboxylative coupling mechanism used to access bioactive diarylalkynes.[3][4]

Pharmaceutical Applications & Causality

Metabolic Blocking (The "Fluorine Effect")

The 3,4-difluoro substitution pattern is not arbitrary. In drug design, the C3 and C4 positions of a phenyl ring are prime sites for oxidative metabolism by Cytochrome P450 enzymes.

  • Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering the ring resistant to hydroxylation.

  • Result: Drugs incorporating this motif derived from the propiolic acid show extended half-lives compared to their non-fluorinated parents.

Decarboxylative Cross-Coupling

This is the most sophisticated use of the compound. Instead of using a terminal alkyne (which can be unstable or difficult to handle), the propiolic acid acts as a "masked" alkyne.

  • Reaction: The carboxylic acid coordinates to a Palladium/Silver catalyst system, undergoes decarboxylation to release CO

    
    , and forms a reactive alkynyl-metal species in situ.
    
  • Benefit: This avoids the use of unstable terminal alkynes and prevents homocoupling (Glaser coupling) side reactions, ensuring high regioselectivity in synthesizing complex scaffolds like Rooperol analogues .

References

  • Scalable Synthesis and Cancer Cell Cytotoxicity of Rooperol and Analogues.

    • Context: Describes the primary use of the propiolic acid intermediate in decarboxylative coupling to synthesize metabolically stable Rooperol deriv
    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Process for preparing a propiolic acid or a derivative thereof.
  • Synthesis of 3-(3,4-Difluorophenyl)propionic acid (Saturated Analogue). Context: Provides characterization data for the downstream saturated product often used in GPR120 agonists. Source: Thermo Scientific Chemicals / Fisher Scientific.
  • GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus.

    • Context: Discusses the structure-activity relationships of phenylpropionic acid derivatives where the 3,4-difluoro motif is crucial for activity.
    • Source: Journal of Medicinal Chemistry (via PMC).
    • URL:[Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of 3-(3,4-Difluorophenyl)propiolic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 3-(3,4-difluorophenyl)propiolic acid in medicinal chemistry Content Type: Detailed Application Note and Protocols

Executive Summary

3-(3,4-difluorophenyl)propiolic acid represents a high-value "bifunctional" building block in modern drug discovery. It serves two distinct strategic roles:

  • As a Pharmacophore Donor: It introduces the metabolically robust 3,4-difluorophenyl moiety, a bioisostere proven to block oxidative metabolism (CYP450) and enhance lipophilicity in kinase inhibitors and GPCR ligands.

  • As a "Masked" Alkyne Surrogate: Through decarboxylative cross-coupling, it acts as a stable, solid-state alternative to volatile or unstable terminal alkynes, facilitating the construction of rigid diarylalkyne linkers.

This guide details the specific applications of this molecule in synthesizing fluorinated 4-quinolone scaffolds (antibacterial/anticancer pharmacophores) and rigid alkyne linkers via decarboxylative catalysis.

Chemical Profile & Reactivity Landscape[1]

The molecule contains an electron-deficient alkyne conjugated to a carboxylic acid and a difluorinated aromatic ring. The fluorine atoms at positions 3 and 4 exert a strong electron-withdrawing effect, significantly altering the reactivity of the alkyne compared to non-fluorinated analogs.

Reactivity Flowchart

The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.

ReactivityLandscape Core 3-(3,4-difluorophenyl) propiolic acid Decarb Decarboxylative Coupling Core->Decarb -CO2 (Cu/Pd cat) Cyclo Heterocycle Formation Core->Cyclo + Aniline/Phenol Click Click Chemistry (via Ester/Decarb) Core->Click + Azide Diaryl Unsymm. Diarylalkynes (Rigid Linkers) Decarb->Diaryl Quinolone 2-Aryl-4-Quinolones (Kinase Inhibitors) Cyclo->Quinolone Triazole 1,4-Disubstituted 1,2,3-Triazoles Click->Triazole

Caption: Divergent synthetic utility of 3-(3,4-difluorophenyl)propiolic acid. The carboxylic acid moiety acts as either a leaving group (decarboxylation) or a cyclization handle.

Application I: Synthesis of Fluorinated 4-Quinolones

Target Class: Antibacterials, Antivirals, and Anticancer Agents (Kinase Inhibitors).

The 4-quinolone scaffold is ubiquitous in medicinal chemistry. The introduction of the 3,4-difluorophenyl group at the 2-position is a validated strategy to improve metabolic stability. Direct condensation of propiolic acids with anilines avoids the harsh conditions of the classic Conrad-Limpach synthesis.

Protocol A: Eaton’s Reagent-Mediated Cyclization

This protocol utilizes Eaton's Reagent (7.7 wt% P2O5 in methanesulfonic acid), a safer and easier-to-handle alternative to polyphosphoric acid (PPA).

Reagents Required:

  • 3-(3,4-difluorophenyl)propiolic acid (1.0 equiv)

  • Substituted Aniline (e.g., p-anisidine for model validation) (1.0 equiv)

  • Eaton’s Reagent (0.5 M concentration relative to substrate)

  • Quench: Ice-water, NaHCO3 (sat. aq.)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, charge 3-(3,4-difluorophenyl)propiolic acid (1.0 mmol, 182 mg) and the chosen aniline (1.0 mmol).

  • Acid Addition: Add Eaton’s Reagent (2.0 mL) dropwise at room temperature under an inert atmosphere (N2 or Ar).

  • Cyclization: Heat the reaction mixture to 80°C for 2–4 hours.

    • Critical Control Point: Monitor by TLC (EtOAc/Hexane 1:1). The intermediate acrylamide usually forms quickly; cyclization requires the heat.

  • Quench: Cool the mixture to room temperature. Pour slowly into 20 g of crushed ice/water mixture with vigorous stirring.

  • Neutralization: Carefully adjust pH to ~7–8 using saturated NaHCO3 solution. A precipitate should form.

  • Isolation: Filter the solid precipitate, wash with cold water (3 x 10 mL) and diethyl ether (2 x 5 mL) to remove unreacted aniline.

  • Purification: Recrystallize from Ethanol/DMF if necessary.

Mechanism of Action:

  • Michael Addition: Aniline attacks the electrophilic alkyne (activated by the acid).

  • Acylation: Formation of the amide bond (often concerted or sequential depending on conditions).

  • Intramolecular Friedel-Crafts: The aromatic ring of the aniline attacks the activated carbonyl/alkene intermediate to close the ring.

Application II: Decarboxylative Cross-Coupling

Target Class: Molecular Glues, PROTAC Linkers, and Rigid Scaffolds.

Using the propiolic acid as a "masked" alkyne avoids the handling of terminal alkynes, which can be volatile or prone to oxidative homocoupling (Glaser coupling). The acid moiety is cleaved in situ to generate the active alkynyl-metal species.

Protocol B: Copper-Catalyzed Decarboxylative Coupling

This protocol couples the propiolic acid with an aryl iodide to form an unsymmetrical diarylalkyne.

Reagents Required:

  • 3-(3,4-difluorophenyl)propiolic acid (1.2 equiv)

  • Aryl Iodide (e.g., 4-iodotoluene) (1.0 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Setup: In a glovebox or under strict N2 flow, charge a sealable reaction tube with CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), K2CO3 (2.0 mmol), and the aryl iodide (1.0 mmol).

  • Substrate Addition: Add 3-(3,4-difluorophenyl)propiolic acid (1.2 mmol).

  • Solvation: Add anhydrous DMF (3.0 mL). Seal the tube.

  • Reaction: Heat the block to 110°C for 12 hours.

    • Note: The evolution of CO2 gas will occur.[1] Ensure the vessel is rated for mild pressure or use an open system with a reflux condenser if scale >5 mmol.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMF.

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Scientific Rationale: The "Fluorine Effect"[2]

Why select the 3,4-difluoro analog over the unsubstituted phenyl propiolic acid?

PropertyEffect of 3,4-Difluoro SubstitutionMedicinal Chemistry Benefit
Metabolic Stability Blocks C3/C4 oxidationPrevents formation of toxic epoxide metabolites; extends half-life (

).
Lipophilicity Increases LogPImproves membrane permeability and blood-brain barrier (BBB) penetration.
Electronic Electron-withdrawing (

)
Increases acidity of the alkyne (in terminal form) and alters pKa of resulting heterocycles.
Conformation Ortho-fluorine effectCan lock conformation relative to the linker via dipole-dipole interactions.
Pathway Visualization: Quinolone Synthesis Mechanism

The following diagram details the mechanistic flow for Protocol A.

QuinoloneMechanism Reactants Reactants: Propiolic Acid + Aniline Intermediate1 Michael Addition (Enamine Formation) Reactants->Intermediate1 Eaton's Reagent Intermediate2 Acid Activation (Mixed Anhydride/Acylium) Intermediate1->Intermediate2 dehydration Cyclization Intramolecular Friedel-Crafts Intermediate2->Cyclization 80°C Product Final Product: 2-(3,4-difluorophenyl)-4-quinolone Cyclization->Product -H2O

Caption: Mechanistic pathway for the Eaton's reagent-mediated synthesis of 4-quinolones from propiolic acids.

References

  • Decarboxylative Coupling: Moon, J., et al. (2008). "Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Halides." Journal of Organic Chemistry.

  • Quinolone Synthesis: Zewge, D., et al. (2007).[2] "A Mild and Efficient Synthesis of 4-Quinolones and Quinolone Heterocycles." Journal of Organic Chemistry.

  • Fluorine in Med Chem: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

  • Propiolic Acid Reactivity: Larock, R. C. (Comprehensive Organic Transformations). General reactivity of acetylenic acids.

Sources

Application Notes & Protocols: 3-(3,4-Difluorophenyl)propiolic Acid as a Versatile Building Block for the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

3-(3,4-Difluorophenyl)propiolic acid is a trifunctional synthetic building block of significant interest to researchers in medicinal chemistry, drug discovery, and materials science.[1][2] Its structure uniquely combines three key reactive centers: a terminal alkyne, a carboxylic acid, and a 3,4-difluorophenyl ring. This strategic arrangement provides a robust platform for generating molecular diversity through a variety of well-established and high-yielding chemical transformations.

The difluorophenyl moiety is a particularly valuable pharmacophore in modern drug design. The judicious incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to target proteins, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3][4][5] The alkyne and carboxylic acid groups serve as versatile handles for orthogonal synthetic manipulations, including cross-coupling reactions, cycloadditions, esterifications, and amidations.

This document serves as a technical guide for researchers, providing field-proven insights and detailed protocols for leveraging the synthetic potential of 3-(3,4-difluorophenyl)propiolic acid. We will explore its core reactivity and demonstrate its application in constructing complex molecular architectures.

Physicochemical Properties & Safety Data

It is imperative that researchers handle this reagent in accordance with good laboratory practices. Always consult the full Safety Data Sheet (SDS) from the supplier before use.

PropertyValueSource
CAS Number 935475-82-4[1]
Molecular Formula C₉H₄F₂O₂[1]
Molecular Weight 182.12 g/mol [1]
Appearance Solid-
Storage Sealed in dry, 2-8°C[1]
SMILES O=C(O)C#CC1=CC=C(F)C(F)=C1[1]
Hazard Statements Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[6][7][8]
Precautionary Codes P261, P264, P280, P302+P352, P305+P351+P338[8]

Core Reactivity & Synthetic Potential

The synthetic utility of 3-(3,4-difluorophenyl)propiolic acid stems from the ability to selectively address its functional groups. The electron-withdrawing nature of the difluorophenyl ring influences the reactivity of both the alkyne and the carboxylic acid.

G cluster_0 Carboxylic Acid Chemistry cluster_1 Alkyne Chemistry main 3-(3,4-Difluorophenyl)propiolic Acid ester Esters main->ester Esterification (R-OH, H+) amide Amides main->amide Amidation (R-NH2, Coupling Agent) sonogashira Aryl/Vinyl Alkynes main->sonogashira Sonogashira Coupling (Ar-X, Pd/Cu cat.) click 1,2,3-Triazoles main->click CuAAC 'Click' Chemistry (R-N3, Cu(I) cat.)

Caption: Synthetic utility of 3-(3,4-difluorophenyl)propiolic acid.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is a classical handle for derivatization, primarily through ester and amide bond formation.

  • Esterification: Standard Fischer esterification conditions, involving an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), can be employed.[9] The reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.[9][10] The yield and rate of esterification increase with higher temperatures and catalyst loading.[11][12][13]

  • Amide Bond Formation: Amide synthesis is fundamental in medicinal chemistry.[14] While direct thermal condensation with amines is possible, it requires harsh conditions. The use of coupling reagents is standard practice.[14] However, care must be taken, as some common reagents can induce side reactions with the alkyne. For instance, using TBTU/HOBt has been shown to cause an unexpected hydroamination of the triple bond.[15] Using alternative coupling reagents like COMU can circumvent this issue, providing the desired amide cleanly.[15] Other modern, mild reagents like n-propanephosphonic acid anhydride (T3P) are also excellent choices for minimizing side reactions and epimerization.[16]

Reactions at the Alkyne Group

The terminal alkyne is a gateway to powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

  • Sonogashira Cross-Coupling: The Sonogashira reaction is a highly reliable method for forming C(sp)-C(sp²) bonds.[17][18] It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) salt (typically CuI) in the presence of an amine base.[17][18][19] This reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it exceptionally useful for late-stage functionalization in complex syntheses.[17] Copper-free variants have also been developed to avoid issues related to homocoupling of the alkyne.[20]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As the flagship reaction of "Click Chemistry," the CuAAC reaction provides an efficient and regiospecific route to 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[21][22][23][24] This transformation is prized for its simplicity, high yields, and biocompatibility (in its strain-promoted, copper-free versions), finding widespread use in bioconjugation, drug discovery, and materials science.[21][24][25] The resulting triazole ring is not merely a linker but can act as a stable, aromatic pharmacophore that engages in hydrogen bonding and dipole interactions.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. Optimal conditions may vary and should be determined empirically. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 4.1: Amide Coupling using COMU

This protocol describes the synthesis of N-benzyl-3-(3,4-difluorophenyl)propiolamide, demonstrating a method that avoids side reactions on the alkyne.

Rationale: COMU is selected as the coupling agent to prevent the hydroamination side-product observed with some benzotriazole-based reagents.[15] Dichloromethane (DCM) is a good general-purpose solvent for this reaction, and DIPEA is a non-nucleophilic base used to scavenge the acid formed.

ReagentM.W. ( g/mol )AmountMolesEquiv.
3-(3,4-difluorophenyl)propiolic acid182.12182 mg1.0 mmol1.0
Benzylamine107.15118 mg (120 µL)1.1 mmol1.1
COMU428.28471 mg1.1 mmol1.1
DIPEA129.25285 mg (383 µL)2.2 mmol2.2
Dichloromethane (DCM)-10 mL--

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(3,4-difluorophenyl)propiolic acid (182 mg, 1.0 mmol).

  • Dissolve the acid in anhydrous DCM (10 mL).

  • Add COMU (471 mg, 1.1 mmol) and DIPEA (383 µL, 2.2 mmol) to the solution. Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add benzylamine (120 µL, 1.1 mmol) dropwise via syringe.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC (e.g., 30% EtOAc in hexanes).

  • Work-up: Upon completion, dilute the reaction mixture with DCM (20 mL). Wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure amide.

Protocol 4.2: Sonogashira Cross-Coupling

This protocol details the coupling of 3-(3,4-difluorophenyl)propiolic acid with 4-iodoanisole to form a diaryl alkyne, a common scaffold in materials and medicinal chemistry.

Rationale: The classic Pd(PPh₃)₂Cl₂/CuI catalyst system is robust and effective for this transformation.[18] Triethylamine (TEA) serves as both the base and the solvent. The reaction is run under an inert atmosphere to protect the Pd(0) catalyst from oxygen.

G cluster_workflow Sonogashira Coupling Workflow A 1. Assemble dry glassware under inert atmosphere (N2/Ar). B 2. Add propiolic acid, aryl halide, Pd(PPh3)2Cl2, and CuI. A->B C 3. Degas and backfill with inert gas (3x). B->C D 4. Add anhydrous triethylamine (TEA) via syringe. C->D E 5. Heat reaction to 50-60 °C. Monitor by TLC/LC-MS. D->E F 6. Cool to RT. Filter through Celite to remove salts. E->F G 7. Concentrate filtrate. Redissolve in EtOAc. F->G H 8. Aqueous work-up (e.g., NH4Cl wash). G->H I 9. Dry, concentrate, and purify by flash chromatography. H->I G A Start: 3-(3,4-difluorophenyl)propiolic acid B Intermediate: Propiolamide A->B Step 1: Amide Coupling (2-azidoethan-1-amine, COMU) C Target: 1,2,3-Triazole Scaffold B->C Step 2: Intramolecular CuAAC (CuSO4, Na-Ascorbate)

Sources

experimental setup for reactions with 3-(3,4-difluorophenyl)propiolic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: Experimental Setup for Reactions with 3-(3,4-difluorophenyl)propiolic Acid

Abstract

3-(3,4-difluorophenyl)propiolic acid represents a high-value fluorinated building block in modern drug discovery. Unlike simple terminal alkynes, this propiolic acid derivative serves as a dual-modal scaffold: it functions as a stable "masked" alkyne precursor via decarboxylative coupling and as a direct electrophile for the synthesis of fluorinated heterocycles (coumarins, quinolinones). This guide details the experimental setups for its three primary applications: decarboxylative cross-coupling, transition-metal-catalyzed annulation, and covalent warhead synthesis.

Part 1: Chemical Handling & Stability

Safety Warning: Propiolic acids are thermodynamically unstable and prone to exothermic decarboxylation at elevated temperatures. The 3,4-difluoro substitution pattern exerts a strong electron-withdrawing effect, potentially lowering the activation energy for decarboxylation compared to non-fluorinated analogs.

ParameterSpecification / Recommendation
Storage Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
Solubility Soluble in DMSO, DMF, MeOH, THF. Sparingly soluble in water.
Thermal Limit Do not heat neat >80°C. Perform all high-temperature reactions in solution.
Reactivity Michael Acceptor: The alkyne is activated by the EWG (COOH) and Fluorines; avoid prolonged exposure to nucleophilic solvents (e.g., thiols) unless intended.

Part 2: Core Application 1 – Decarboxylative Cross-Coupling

Rationale: Direct handling of terminal alkynes can be problematic due to volatility and homocoupling (Glaser coupling). Using 3-(3,4-difluorophenyl)propiolic acid allows the researcher to store a stable solid acid and generate the reactive alkynyl-metal species in situ via loss of CO₂. This method is superior for synthesizing unsymmetrical diarylalkynes.

Mechanism of Action

The reaction proceeds via a bimetallic or monometallic cycle where the carboxylate acts as a leaving group.

  • Oxidative Addition: Pd(0) inserts into the Aryl Halide bond.[1]

  • Decarboxylation: The propiolic acid undergoes base-mediated decarboxylation, transferring the alkynyl group to the metal center (often Cu or Ag, then transmetallating to Pd).

  • Reductive Elimination: Formation of the C-C bond.

DecarboxylativeCoupling cluster_cycle Catalytic Cycle Start 3-(3,4-difluorophenyl) propiolic acid Base Base Activation (Cs2CO3) Start->Base Decarb Decarboxylation (-CO2) Base->Decarb MetalSpecies Alkynyl-Metal Species [Ar-C≡C-M] Decarb->MetalSpecies Transmetallation Coupling Reductive Elimination MetalSpecies->Coupling PdCycle Pd(II)-Ar Intermediate (from Ar-X + Pd(0)) PdCycle->Coupling Product Internal Alkyne Product Coupling->Product

Figure 1: Workflow for the decarboxylative cross-coupling of aryl propiolic acids.

Experimental Protocol

Reaction: Coupling with 4-bromoanisole (Model Substrate).

  • Preparation:

    • Charge a reaction vial with 3-(3,4-difluorophenyl)propiolic acid (1.0 equiv, 0.5 mmol).

    • Add 4-bromoanisole (1.0 equiv).

    • Add Catalyst: Pd(OAc)₂ (2 mol%) and Ligand: XPhos (4 mol%).

    • Add Base: Cs₂CO₃ (2.0 equiv). Note: Cesium is crucial for efficient decarboxylation.

  • Solvent System:

    • Add anhydrous Toluene or THF (2.0 mL).

    • Critical: Degas the solvent with Argon for 5 minutes prior to addition. Oxygen promotes homocoupling.

  • Execution:

    • Seal the vial and heat to 80°C for 12 hours.

    • Monitor via TLC (Hexane/EtOAc). The acid spot (baseline) should disappear, and a less polar fluorescent spot (alkyne) should appear.

  • Workup:

    • Cool to RT. Filter through a celite pad to remove inorganic salts.

    • Concentrate and purify via silica gel flash chromatography.

Part 3: Core Application 2 – Heterocycle Synthesis (Coumarins)

Rationale: The propiolic acid moiety allows for a direct "hydroarylation-cyclization" cascade with phenols. The 3,4-difluoro motif is retained in the final coumarin scaffold, a common pharmacophore in oncology (kinase inhibition).

Mechanism of Action

This reaction typically utilizes a Pd(II) or Au(I) catalyst to activate the triple bond for nucleophilic attack by the phenol oxygen (esterification/addition), followed by electrophilic aromatic substitution (hydroarylation) to close the ring.

CoumarinSynthesis Substrate1 Phenol Complex Coordination to Pd(II) / Au(I) Substrate1->Complex Substrate2 3-(3,4-difluorophenyl) propiolic acid Substrate2->Complex Hydroarylation Hydroarylation (C-H Activation) Complex->Hydroarylation Electrophilic Attack Cyclization Intramolecular Cyclization Hydroarylation->Cyclization Final 4-(3,4-difluorophenyl) coumarin Cyclization->Final -H2O

Figure 2: Cascade cyclization pathway for coumarin synthesis.

Experimental Protocol

Reaction: Synthesis of 4-(3,4-difluorophenyl)coumarin from phenol.

  • Reagents:

    • Phenol (1.0 equiv).

    • 3-(3,4-difluorophenyl)propiolic acid (1.0 equiv).[2]

    • Catalyst: Pd(OAc)₂ (5 mol%).

    • Solvent/Acid: TFA (Trifluoroacetic acid).[3] Note: TFA acts as both solvent and proton source.

  • Execution:

    • Mix reagents in TFA (0.5 M concentration).

    • Stir at Room Temperature for 1 hour, then heat to 50°C if conversion is slow.

    • Observation: The reaction mixture often turns dark.

  • Quench:

    • Pour the mixture into ice water. Neutralize carefully with saturated NaHCO₃ (gas evolution!).

    • Extract with DCM.

  • Why this works: The electron-deficient nature of the 3,4-difluorophenyl group activates the alkyne towards the initial nucleophilic attack, facilitating the cyclization.

Part 4: Analytical Characterization Data

When characterizing products derived from 3-(3,4-difluorophenyl)propiolic acid, the fluorine atoms provide a distinct diagnostic signature.

TechniqueExpected Signal Characteristics
¹H NMR Aromatic Region (7.0–7.6 ppm): Complex multiplet due to F-H coupling. Look for a dt (doublet of triplets) or m pattern. Alkyne Proton: Absent (substituted).
¹⁹F NMR -135 to -145 ppm: Two distinct signals (if environment is chiral or restricted) or a complex overlapping multiplet. Coupling Constants: ³J(F,F) ≈ 20-25 Hz; ³J(H,F) ≈ 8-10 Hz.
¹³C NMR Alkyne Carbons: Distinct shifts at ~80–90 ppm. C-F Carbons: Large doublets (¹J(C,F) ≈ 250 Hz).
IR C≡C Stretch: ~2200–2250 cm⁻¹ (Weak/Medium). C=O (Acid): ~1680–1710 cm⁻¹.

References

  • Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Benzyl Halides or Aryl Halides. Zhang, W. W., Zhang, X. G., & Li, J. H. (2010).[1][4] The Journal of Organic Chemistry.

  • Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids. Park, J., & Lee, S. (2013). RSC Advances.

  • Formation of Coumarins by Palladium(II)-Catalyzed Reaction of Phenols with Ethyl Acrylates (and Propiolates). Oyamada, J., & Kitamura, T. (2005).[3] Bulletin of the Chemical Society of Japan. [3]

  • Decarboxylative Cross-Coupling Reactions. Goossen, L. J., et al. (2011).[1] Science.

  • 3-(3,4-Difluorophenyl)propiolic acid Safety Data Sheet. Fisher Scientific.

Sources

Application Note: 3-(3,4-Difluorophenyl)propiolic Acid as a Key Building Block for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Alkynes in Kinase Inhibitor Discovery

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary focus of drug discovery efforts. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and the pursuit of novel scaffolds with improved potency, selectivity, and pharmacokinetic profiles is a continuous endeavor in medicinal chemistry.

The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and membrane permeability. The 3,4-difluorophenyl motif, in particular, offers a unique electronic signature that can lead to favorable interactions within the ATP-binding pocket of kinases. When combined with a propiolic acid functional group, this building block, 3-(3,4-difluorophenyl)propiolic acid, becomes a versatile precursor for the synthesis of a diverse range of kinase inhibitors. This application note provides a detailed guide on the utilization of 3-(3,4-difluorophenyl)propiolic acid in the synthesis of a novel pyrazolo[3,4-d]pyrimidine-based inhibitor targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (MAPK), two key targets in oncology and inflammatory diseases.

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Structure

The pyrazolo[3,4-d]pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry due to its structural resemblance to adenine, the purine base in ATP.[1][2] This mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to effectively compete with ATP for binding to the kinase active site.[3][4] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of inhibitory activity and selectivity against different kinases.[5][6][7]

Synthetic Strategy: Leveraging Sonogashira Coupling

The key synthetic transformation to incorporate the 3-(3,4-difluorophenyl)propiolic acid moiety is the Sonogashira cross-coupling reaction. This powerful palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] In our proposed synthesis, we will couple 3-(3,4-difluorophenyl)propiolic acid with a halogenated pyrazolo[3,4-d]pyrimidine core.

Synthetic_Workflow A 3-(3,4-Difluorophenyl)propiolic Acid C Sonogashira Coupling A->C B 4-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine B->C D Intermediate A C->D Pd/Cu catalyst, Base E Cyclization/Amidation D->E F Target Kinase Inhibitor (G-2026) E->F Further functionalization

Caption: Synthetic workflow for the target kinase inhibitor.

Detailed Synthetic Protocol: Synthesis of G-2026, a Novel Pyrazolo[3,4-d]pyrimidine Inhibitor

This protocol outlines the synthesis of a hypothetical yet representative kinase inhibitor, herein designated as G-2026 , targeting VEGFR-2 and p38 MAPK.

Part 1: Sonogashira Coupling of 3-(3,4-Difluorophenyl)propiolic Acid with 4-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This step creates the core structure by linking the fluorinated alkyne with the pyrazolo[3,4-d]pyrimidine scaffold.

Materials:

  • 3-(3,4-Difluorophenyl)propiolic acid

  • 4-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Copper(I) iodide (CuI)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • To the solution, add 3-(3,4-difluorophenyl)propiolic acid (1.1 eq), CuI (0.1 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add triethylamine (TEA) (3.0 eq) to the reaction mixture.

  • Stir the reaction mixture at 70°C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Part 2: Intramolecular Cyclization and Functionalization to Yield G-2026

Further modification of the coupled product can be undertaken to enhance binding affinity and selectivity. For this example, we propose a subsequent amidation of the carboxylic acid group.

Materials:

  • Product from Part 1

  • (1-ethyl-3-methylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • A desired amine (e.g., N,N-dimethylethylenediamine)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the product from Part 1 (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add EDC (1.5 eq) and HOBt (1.2 eq) to the solution and stir for 30 minutes at room temperature.

  • Add the selected amine (e.g., N,N-dimethylethylenediamine, 1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final inhibitor, G-2026 .

In Vitro Kinase Inhibition Assays

The inhibitory activity of the synthesized compound G-2026 against VEGFR-2 and p38α MAPK can be determined using in vitro kinase assays.

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection A Prepare Kinase Buffer B Dilute Kinase (VEGFR-2 or p38α) A->B E Add Inhibitor, Kinase, and Substrate/ATP to Plate B->E C Prepare Substrate/ATP Mix C->E D Serial Dilution of G-2026 D->E F Incubate at 30°C E->F G Add ADP-Glo™ Reagent F->G H Incubate at RT G->H I Add Kinase Detection Reagent H->I J Read Luminescence I->J

Caption: General workflow for an in vitro kinase assay.

Protocol: VEGFR-2 Kinase Assay

This protocol is adapted from commercially available kinase assay kits.[10][11]

Materials:

  • Recombinant Human VEGFR-2

  • Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.4, 20mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • G-2026 dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White 96-well plates

Procedure:

  • Prepare serial dilutions of G-2026 in kinase buffer. The final DMSO concentration should not exceed 1%.

  • In a white 96-well plate, add the diluted inhibitor solutions. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the diluted VEGFR-2 enzyme to all wells except the negative control.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate to all wells.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent and incubate for another 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of G-2026 and determine the IC₅₀ value.

Protocol: p38α MAPK Kinase Assay

This protocol is based on established methods for p38 MAPK activity measurement.[12][13]

Materials:

  • Recombinant Human p38α (SAPK2A)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • ATP

  • Substrate (e.g., ATF2)

  • G-2026 dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White 384-well plates

Procedure:

  • Follow a similar procedure as the VEGFR-2 assay, with specific adjustments for p38α.

  • Prepare serial dilutions of G-2026 .

  • Add the inhibitor, p38α enzyme, and a substrate/ATP mixture to the wells of a 384-well plate.

  • Incubate at room temperature for 60 minutes.

  • Add the ADP-Glo™ Reagent and incubate for 40 minutes.

  • Add the Kinase Detection Reagent and incubate for 30 minutes.

  • Read the luminescence and calculate the IC₅₀ value for G-2026 against p38α.

Expected Results and Data Presentation

The synthesized inhibitor, G-2026 , is expected to show potent inhibitory activity against both VEGFR-2 and p38α MAPK. The IC₅₀ values obtained from the in vitro assays can be tabulated for clear comparison.

Kinase TargetG-2026 IC₅₀ (nM)Reference Inhibitor IC₅₀ (nM)
VEGFR-2Expected low nM rangeSunitinib: ~35
p38α MAPKExpected low nM rangeSB202190: ~50

Conclusion and Future Perspectives

This application note demonstrates the utility of 3-(3,4-difluorophenyl)propiolic acid as a valuable and versatile building block in the synthesis of novel kinase inhibitors. The strategic use of the difluorophenyl moiety and the alkyne functionality, coupled with the privileged pyrazolo[3,4-d]pyrimidine scaffold, allows for the creation of potent inhibitors against key therapeutic targets like VEGFR-2 and p38 MAPK. The detailed synthetic and assay protocols provided herein serve as a practical guide for researchers in drug discovery and development to explore this promising area of medicinal chemistry. Further optimization of the G-2026 scaffold, guided by structure-activity relationship (SAR) studies and computational modeling, could lead to the development of next-generation kinase inhibitors with enhanced efficacy and safety profiles.

References

  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Publishing. [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. ACS Publications. [Link]

  • Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. RSC Publishing. [Link]

  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed. [Link]

  • Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Future Medicinal Chemistry. [Link]

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Bentham Science. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PMC. [Link]

  • Synthesis of the 4-aminopyrazolo[3,4-d]pyrimidine derivatives with a solvent-accessible moiety. ResearchGate. [Link]

  • Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. MDPI. [Link]

  • Pyrazolo-pyrimidines: A novel heterocyclic scaffold for potent and selective p38α inhibitors. ResearchGate. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Prediction of p38 map kinase inhibitory activity of 3, 4-dihydropyrido [3, 2-d] pyrimidone derivatives using an expert system based on principal component analysis and least square support vector machine. PMC. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. MDPI. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC. [Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. [Link]

  • Sonogashira Coupling. SynArchive. [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]

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Application Notes and Protocols: Derivatization of 3-(3,4-difluorophenyl)propiolic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed methodologies for the chemical derivatization of 3-(3,4-difluorophenyl)propiolic acid, a versatile scaffold for the development of novel bioactive molecules. We present robust protocols for the synthesis of a diverse library of derivatives, including esters and amides, by leveraging the reactivity of the carboxylic acid moiety. Furthermore, we outline a strategic panel of in vitro biological assays to screen these derivatives for potential therapeutic applications, with a focus on anticancer, anti-inflammatory, and metabolic disease targets. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of propiolic acid derivatives.

Introduction: The Therapeutic Potential of Fluorinated Phenylpropiolic Acids

The 3-(3,4-difluorophenyl)propiolic acid scaffold represents a promising starting point for the discovery of novel therapeutic agents. The presence of the difluorophenyl group can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic properties of the molecule. The propiolic acid moiety, with its reactive carboxylic acid and terminal alkyne, offers multiple handles for chemical modification, allowing for the generation of a diverse library of compounds for biological screening.

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), and emerging research suggests that related structures possess a broad range of biological activities, including anticancer and anticonvulsant properties.[1] This has fueled interest in synthesizing and screening novel derivatives for a variety of therapeutic targets.

This application note provides a structured approach to the derivatization of 3-(3,4-difluorophenyl)propiolic acid and the subsequent biological evaluation of the resulting compounds. We detail standardized protocols for creating ester and amide libraries and provide step-by-step instructions for a panel of relevant biological assays to identify lead compounds for further development.

Derivatization Strategies and Protocols

The primary sites for derivatization on 3-(3,4-difluorophenyl)propiolic acid are the carboxylic acid and the terminal alkyne. This section focuses on the modification of the carboxylic acid to generate esters and amides, which are common and effective strategies for modulating the biological activity of a parent molecule.

General Workflow for Derivatization

The overall strategy involves a parallel synthesis approach to generate a library of derivatives from the common starting material, 3-(3,4-difluorophenyl)propiolic acid.

Derivatization_Workflow start 3-(3,4-difluorophenyl)propiolic acid esterification Esterification start->esterification Alcohol, Acid Catalyst amidation Amidation (EDC/NHS) start->amidation Amine, EDC, NHS ester_library Ester Library esterification->ester_library amide_library Amide Library amidation->amide_library

Caption: General workflow for the derivatization of 3-(3,4-difluorophenyl)propiolic acid.

Protocol 1: Synthesis of 3-(3,4-difluorophenyl)propiolic Acid Esters

Esterification is a fundamental transformation that can significantly alter the lipophilicity and cell permeability of a carboxylic acid-containing compound.

Principle: This protocol utilizes a classic Fischer esterification approach, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst.

Materials:

  • 3-(3,4-difluorophenyl)propiolic acid

  • Desired alcohol (e.g., methanol, ethanol, isopropanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

Procedure:

  • To a round-bottom flask, add 3-(3,4-difluorophenyl)propiolic acid (1.0 eq.).

  • Add the desired alcohol (1.2 - 2.0 eq.) and the anhydrous solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.1 eq.).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel to yield the pure ester derivative.

Parameter Condition
Reactants 3-(3,4-difluorophenyl)propiolic acid, Alcohol
Catalyst H₂SO₄ or p-TsOH
Solvent Toluene or Dichloromethane
Temperature Reflux
Reaction Time 4-24 hours (TLC monitored)
Work-up Aqueous wash and extraction
Purification Column Chromatography

Table 1: Representative Reaction Conditions for Esterification.

Protocol 2: Synthesis of 3-(3,4-difluorophenyl)propiolic Acid Amides via EDC/NHS Coupling

Amide bond formation is a cornerstone of medicinal chemistry, and the resulting amides often exhibit improved biological activity and metabolic stability compared to their carboxylic acid precursors. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) provides a mild and efficient method for amide synthesis.[2][3][4]

Principle: EDC activates the carboxyl group of 3-(3,4-difluorophenyl)propiolic acid to form a highly reactive O-acylisourea intermediate.[3] This intermediate can then react with a primary or secondary amine to form an amide bond. The addition of NHS stabilizes the active intermediate by forming an NHS ester, which improves the reaction efficiency and reduces side reactions.[4]

Materials:

  • 3-(3,4-difluorophenyl)propiolic acid

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 3-(3,4-difluorophenyl)propiolic acid (1.0 eq.) and NHS (1.2 eq.) in anhydrous DCM or DMF.

  • Add EDC (1.2 eq.) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the desired amine (1.1 eq.) and the base (e.g., TEA, 1.5 eq.) in the same anhydrous solvent.

  • Add the amine solution to the activated acid solution and stir at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the pure amide derivative.

Parameter Condition
Reactants 3-(3,4-difluorophenyl)propiolic acid, Amine
Coupling Agents EDC, NHS (or Sulfo-NHS)
Solvent Dichloromethane (DCM) or Dimethylformamide (DMF)
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Temperature Room Temperature
Reaction Time 12-24 hours (TLC monitored)
Work-up Aqueous wash and extraction
Purification Column Chromatography

Table 2: Representative Reaction Conditions for EDC/NHS Amidation.

Biological Assay Protocols

Once a library of derivatives has been synthesized, a systematic biological screening is necessary to identify compounds with desired activities. The following protocols outline a panel of assays targeting key areas of therapeutic interest.

Biological Screening Cascade

A tiered screening approach is recommended to efficiently identify and characterize promising compounds.

Biological_Screening_Cascade cluster_primary Primary Assays cluster_secondary Secondary Assays compound_library Synthesized Derivative Library primary_screening Primary Screening compound_library->primary_screening hit_compounds Hit Compounds primary_screening->hit_compounds Identify Active Compounds mtt_assay MTT Cytotoxicity Assay primary_screening->mtt_assay cox_assay COX-1/COX-2 Inhibition Assay primary_screening->cox_assay secondary_screening Secondary Screening lead_compounds Lead Compounds secondary_screening->lead_compounds Evaluate Selectivity & Mechanism angiogenesis_assay HUVEC Tube Formation Assay secondary_screening->angiogenesis_assay gpr40_assay GPR40 Calcium Mobilization Assay secondary_screening->gpr40_assay tertiary_screening Tertiary Screening hit_compounds->secondary_screening Confirm Activity & Determine Potency lead_compounds->tertiary_screening In Vivo / Advanced In Vitro Models

Caption: A tiered biological screening cascade for synthesized derivatives.

Protocol 3: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8] It is a widely used method for the initial screening of potential anticancer compounds.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[6][7] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Materials:

  • Human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer)[8]

  • Normal human cell line (e.g., HEK293) for cytotoxicity comparison[8]

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)[6][8]

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[8]

  • Treat the cells with various concentrations of the synthesized derivatives (e.g., 5, 10, 20, 40, 80 µM) and a vehicle control (e.g., 0.5% DMSO).[8]

  • Incubate the plates for 24 to 48 hours.[8]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C in the dark.[8]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Gently agitate the plates on a shaker for 10 minutes in the dark.[8]

  • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Parameter Condition
Cell Lines Cancer (e.g., HeLa, MCF-7) and Normal (e.g., HEK293)
Seeding Density 1 x 10⁴ cells/well
Treatment Duration 24-48 hours
MTT Incubation 4 hours
Detection Absorbance at 570 nm
Endpoint IC₅₀ value

Table 3: Key Parameters for the MTT Assay.

Protocol 4: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay is used to identify compounds that inhibit the activity of cyclooxygenase enzymes, which are key targets for anti-inflammatory drugs.

Principle: The assay measures the peroxidase component of COX enzymes. The peroxidase activity is monitored by the appearance of an oxidized colorimetric or fluorescent probe.[9][10][11]

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes[9][10]

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8)[9]

  • Heme cofactor[9][10]

  • Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) or fluorometric probe[9][10]

  • Arachidonic acid (substrate)[9][10]

  • Known COX-1 and COX-2 inhibitors for positive controls (e.g., SC-560 for COX-1, DuP-697 for COX-2)[10]

  • 96-well plate

  • Plate reader (absorbance or fluorescence)

Procedure:

  • In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

  • Add the test compounds at various concentrations to the inhibitor wells. Include wells for 100% initial activity (enzyme without inhibitor) and background (no enzyme).[9][10]

  • Pre-incubate the plate for a defined period (e.g., 10 minutes at 37°C).[12]

  • Initiate the reaction by adding arachidonic acid to all wells.[9][10]

  • Immediately measure the absorbance (e.g., at 590 nm for TMPD) or fluorescence (e.g., Ex/Em = 535/587 nm) over time.[9][13]

  • Calculate the percentage of inhibition for each compound and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Parameter Condition
Enzymes Ovine COX-1 and Human Recombinant COX-2
Substrate Arachidonic Acid
Detection Colorimetric (e.g., TMPD at 590 nm) or Fluorometric
Controls Known selective inhibitors (e.g., SC-560, DuP-697)
Endpoint IC₅₀ values and Selectivity Index (COX-1/COX-2)

Table 4: Key Parameters for the COX Inhibition Assay.

Protocol 5: In Vitro Angiogenesis Assay (HUVEC Tube Formation)

This assay assesses the ability of compounds to inhibit or stimulate the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis.[14][15][16]

Principle: When cultured on a basement membrane extract (e.g., Matrigel), endothelial cells will differentiate and form a network of tube-like structures.[14][17] The extent of tube formation can be quantified to determine the pro- or anti-angiogenic potential of test compounds.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)[14][15]

  • Endothelial cell growth medium[15]

  • Basement membrane extract (e.g., Geltrex™ or Matrigel®)[14][15]

  • 96-well plates

  • Inverted microscope with imaging capabilities

Procedure:

  • Thaw the basement membrane extract at 4°C overnight.

  • Coat the wells of a pre-chilled 96-well plate with the basement membrane extract and allow it to polymerize at 37°C for 1 hour.[14]

  • Harvest HUVECs and resuspend them in a small volume of medium containing the test compounds at various concentrations.

  • Seed the HUVEC suspension onto the polymerized gel in the 96-well plate.[16]

  • Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.[14][16]

  • Visualize and capture images of the tube networks using an inverted microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Parameter Condition
Cell Type Human Umbilical Vein Endothelial Cells (HUVECs)
Substrate Basement Membrane Extract (e.g., Matrigel®)
Incubation Time 4-18 hours
Detection Light Microscopy and Image Analysis
Endpoints Total tube length, number of junctions, number of loops

Table 5: Key Parameters for the HUVEC Tube Formation Assay.

Protocol 6: GPR40 Agonist Screening via Calcium Mobilization Assay

This assay identifies compounds that act as agonists for the G-protein coupled receptor 40 (GPR40), a target for the treatment of type 2 diabetes.

Principle: Activation of GPR40 leads to an increase in intracellular calcium levels.[18][19] This can be measured using a calcium-sensitive fluorescent dye. The increase in fluorescence intensity is proportional to the agonist activity of the test compound.[18]

Materials:

  • HEK293 cells stably expressing human GPR40[20]

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)[20]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8)[18][20]

  • Known GPR40 agonist (e.g., Xelaglifam) as a positive control[18]

  • 384-well plates[20]

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)[19]

Procedure:

  • Plate the GPR40-expressing HEK293 cells in a 384-well plate and incubate overnight.[20]

  • Replace the culture medium with assay buffer containing the calcium-sensitive dye and incubate for 30-60 minutes at 37°C.[20]

  • Load the cell plate and a plate containing the test compounds at various concentrations into the fluorescence plate reader.

  • The instrument will add the compounds to the cells while simultaneously measuring the fluorescence intensity of each well in real-time.[20]

  • Analyze the fluorescence data to determine the concentration-response curve for each compound and calculate the EC₅₀ (half-maximal effective concentration) value.

Parameter Condition
Cell Line HEK293 stably expressing human GPR40
Detection Calcium-sensitive fluorescent dye (e.g., Fluo-4, Fluo-8)
Instrumentation Fluorescence plate reader with liquid handling (e.g., FLIPR)
Control Known GPR40 agonist (e.g., Xelaglifam)
Endpoint EC₅₀ value

Table 6: Key Parameters for the GPR40 Calcium Mobilization Assay.

Conclusion

The protocols detailed in this application note provide a robust framework for the synthesis and biological evaluation of novel derivatives of 3-(3,4-difluorophenyl)propiolic acid. By systematically modifying the parent compound and employing a tiered screening cascade, researchers can efficiently identify and characterize new chemical entities with therapeutic potential in oncology, inflammation, and metabolic diseases. The causality-driven experimental designs and self-validating protocols outlined herein are intended to empower drug discovery professionals to advance their research programs with confidence and scientific rigor.

References

  • In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. (2022, August 20). Bio-protocol. [Link]

  • COX Fluorescent Inhibitor Screening Assay Kit. Interchim. [Link]

  • A high-content tube formation assay using an in vitro angiogenesis model. Molecular Devices. [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Assay Genie. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications. [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2015). PMC. [Link]

  • Angiogenesis Assays | Tube Formation Assay. ibidi. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Buttoned up biomolecules: A click reaction for living systems. (2021, July 1). Advanced Science News. [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2024, May 22). ACS Omega. [Link]

  • The one pot process technique of 3- amino -3- phenylpropionic acid esters.
  • Esterification of 3-phenylpropionic acid (R1) and heptanoic acid (R2)... ResearchGate. [Link]

  • Esterification of phenylacetic and 2-phenylpropionic acids by mycelium-bound carboxylesterases. (2025, July 28). ResearchGate. [Link]

  • A brief review on recent advancements and biological activities of aryl propionic acid derivatives. (2020, September 1). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Preparation of Phenylpropiolic Acid. (1942). Journal of the American Chemical Society. [Link]

  • The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). (2016, October 17). Journal of Medicinal Chemistry. [Link]

  • Ca2+ Mobilization Assay. Creative Bioarray. [Link]

  • Ca2+ Mobilization Assays in GPCR Drug Discovery. (2021). Springer Nature Experiments. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). PMC. [Link]

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Application Note: Safe Handling, Storage, and Protocol Design for 3-(3,4-Difluorophenyl)propiolic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

This guide provides an authoritative technical framework for the safe utilization of 3-(3,4-difluorophenyl)propiolic acid (CAS: 935475-82-4). Unlike standard organic acids, aryl propiolic acids possess a conjugated alkyne "warhead" susceptible to exothermic decarboxylation and transition-metal-catalyzed polymerization.

Critical Distinction: Do not confuse this compound with its saturated analog, 3-(3,4-difluorophenyl)propionic acid. The presence of the alkyne triple bond in propiolic acid drastically alters its reactivity profile, thermal stability, and hazard classification.

Physicochemical Profile & Hazard Identification

Technical Specifications
PropertySpecificationCritical Note
Chemical Name 3-(3,4-difluorophenyl)propiolic acid
CAS Number 935475-82-4Verify CAS on vial; distinct from propionic analog (161712-75-0).
Molecular Formula C₉H₄F₂O₂
Molecular Weight 182.12 g/mol
Physical State Crystalline SolidUsually off-white to beige. Darkening indicates decomposition.
Melting Point >110°C (Dec.)Warning: Often decarboxylates at or near melting point.
Acidity (pKa) ~2.0–2.5 (Predicted)Stronger acid than benzoic acid due to sp-hybridized carbon.
Mechanism of Instability

The primary hazard is thermal decarboxylation . The electron-withdrawing fluorine atoms on the phenyl ring, combined with the electron-withdrawing alkyne, destabilize the carboxylate bond.

  • Pathway: Heat

    
     Loss of CO₂ 
    
    
    
    Formation of terminal alkyne (1,2-difluoro-4-ethynylbenzene).
  • Risk: The resulting terminal alkyne is more volatile (flash point risk) and can undergo uncontrolled polymerization or form explosive acetylides if copper/silver are present.

Storage Protocols: The "Cold-Chain" Standard

To maintain purity and safety, a rigorous storage protocol is required. Propiolic acids are hygroscopic; moisture accelerates decarboxylation by stabilizing the transition state.

Storage Decision Logic

The following logic gate determines the appropriate storage condition based on usage frequency.

StorageLogic Start Received Compound (3-(3,4-difluorophenyl)propiolic acid) CheckSeal Check Seal Integrity & Argon Flush Start->CheckSeal Usage Intended Usage Timeline? CheckSeal->Usage ShortTerm Immediate Use (<48 Hours) Usage->ShortTerm Active Project LongTerm Long Term (>48 Hours) Usage->LongTerm Inventory Store4C Store at 4°C (Desiccator) ShortTerm->Store4C StoreMinus20 Store at -20°C (Sealed under Argon) LongTerm->StoreMinus20 Warning Avoid Freeze-Thaw Cycles Aliquot if necessary StoreMinus20->Warning

Figure 1: Decision matrix for optimizing shelf-life and preventing thermal degradation.

Storage Specifications
  • Temperature: Long-term storage at -20°C is mandatory. Short-term (active use) at 2–8°C .

  • Atmosphere: Store under inert gas (Argon or Nitrogen). Oxygen can induce oxidative coupling of the alkyne.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers (aluminum/tin) to prevent salt formation.

Handling & Experimental Protocols

Weighing and Transfer (SOP-DPPA-01)
  • PPE: Nitrile gloves (double gloved recommended), safety glasses with side shields, lab coat.

  • Tools: Use ceramic or Teflon-coated spatulas .

    • Reasoning: Trace iron or copper from scratched stainless steel spatulas can catalyze the decomposition of the alkyne or initiate Glaser-type coupling.

  • Environment: Weigh in a fume hood. The powder is a respiratory irritant (STOT SE 3).[1]

Reaction Setup: Thermal Limits

When using this reagent in synthesis (e.g., Sonogashira coupling, Click chemistry), strict thermal controls are required.

Protocol:

  • Solvent Selection: Use anhydrous solvents (THF, DMF, DCM). Water promotes hydrolysis/decarboxylation.

  • Addition Order: Add the propiolic acid last or as a solution at low temperature (0°C).

  • Base Handling: If the reaction requires a base (e.g., Et₃N, Cs₂CO₃), expect a mild exotherm. The deprotonated carboxylate is more prone to decarboxylation than the free acid.

    • Rule of Thumb: Keep reaction temperatures < 60°C unless decarboxylation is the intended pathway.

Reaction Workflow Visualization

ReactionSafety Prep Preparation (Inert Atmosphere) Solubilization Solubilization (Anhydrous Solvent, 0°C) Prep->Solubilization ReagentAdd Add Catalyst/Base Solubilization->ReagentAdd TempControl Temp Ramp (Max 60°C) ReagentAdd->TempControl Monitor TLC/LCMS Monitoring (Check for Decarboxylation) TempControl->Monitor Monitor->TempControl If stable

Figure 2: Step-wise workflow for reaction setup emphasizing thermal gating.

Emergency Procedures & Waste Disposal

Spill Management
  • Solid Spill: Do not sweep dry dust (static risk). Cover with a damp absorbent pad (water/detergent) or use a HEPA vacuum.

  • Decontamination: Wipe surfaces with 10% sodium carbonate solution to neutralize any residual acid, followed by water.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[2][3][4][5][6] The compound is acidic and an alkyne; immediate irrigation is vital to prevent corneal damage.

  • Skin Contact: Wash with soap and water.[1][2][3][4][5][7] Do not use alcohol (increases skin permeability).

Waste Disposal[1][3][5][6][7]
  • Segregation: Dispose of as Halogenated Organic Waste .

  • Pre-treatment: If the material is old or suspected of peroxide formation (rare but possible for alkynes), quench with a mild reducing agent (e.g., sodium thiosulfate solution) before disposal.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 935475-82-4. Retrieved from [Link]

  • Li, X., et al. (2023). "Highly Selective On-Surface Reactions of Aryl Propiolic Acids via Decarboxylative Coupling." Advanced Materials, 35(13). Retrieved from [Link]

  • Moon, B.S., et al. (2020). "Decarboxylative coupling reactions of alkynyl carboxylic acids." RSC Advances. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3,4-difluorophenyl)propiolic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing 3-(3,4-difluorophenyl)propiolic acid presents a specific set of challenges driven by two factors: the thermal instability of the propiolic acid moiety (prone to decarboxylation) and the electronic effects of the 3,4-difluoro substitution pattern (prone to ortho-lithiation or nucleophilic attack).

This guide prioritizes the Stepwise Carboxylation Route (via TMS-acetylene) as the "Gold Standard" for high yield and purity. The Direct Coupling Route is discussed as a secondary option only for specific high-throughput screening contexts where yield is secondary to speed.

Module 1: Pathway Selection Strategy

The most common failure mode is attempting to force a direct Sonogashira coupling between 3,4-difluoroiodobenzene and propiolic acid.[1] While theoretically possible, the decarboxylation of propiolic acid under standard palladium coupling conditions (60-80°C) often leads to poor yields (<30%).[1]

Decision Tree: Route Selection

RouteSelection Start Start: 3,4-Difluoroiodobenzene Decision Prioritize Yield or Speed? Start->Decision RouteA Route A: Stepwise (Recommended) 1. Sonogashira w/ TMS-Acetylene 2. Desilylation 3. Carboxylation (CO2) Decision->RouteA Yield & Scalability RouteB Route B: Direct Coupling (High Risk) Pd-catalyzed coupling w/ Propiolic Acid Requires specialized base (DBU) Decision->RouteB Speed/Screening Yield High Yield (>85%) High Purity RouteA->Yield Speed Fast (1 Step) Low Yield (<40%) Risk: Decarboxylation RouteB->Speed

Figure 1: Strategic decision tree for synthesis planning. Route A is recommended for all preparative work.

Module 2: The "Gold Standard" Protocol (Stepwise)

This route isolates the formation of the carbon-carbon triple bond from the introduction of the carboxylic acid, preventing premature decarboxylation.

Phase 1: Sonogashira Coupling
  • Reactants: 3,4-Difluoroiodobenzene (1.0 eq), TMS-acetylene (1.2 eq).[1]

  • Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%) + CuI (1 mol%).[1]

  • Base/Solvent: Et₃N (3.0 eq) in THF (anhydrous).[1]

  • Conditions: Room temperature (RT) to 40°C, under Argon.

Technical Insight: The 3,4-difluoro ring is electron-deficient, facilitating rapid oxidative addition.[1] Standard Pd(PPh₃)₄ is air-sensitive; Pd(PPh₃)₂Cl₂ is more robust and reduces homocoupling (Glaser coupling) side reactions.[1]

Phase 2: Carboxylation (The Critical Control Point)

This is where most yields are lost.[1] The 3,4-difluoro substitution acidifies the ring protons (specifically at the 2-position), making them susceptible to competitive lithiation if strong bases like n-BuLi are used.

Protocol:

  • Desilylation: Treat the TMS-intermediate with K₂CO₃ in MeOH (RT, 1h) to generate 3,4-difluorophenylacetylene. Isolate via short silica plug.[1]

  • Metallation (Crucial Adjustment):

    • Dissolve the terminal alkyne in anhydrous THF at -40°C.

    • Do NOT use n-BuLi directly. Instead, use EtMgBr (Ethylmagnesium bromide) or LHMDS (1.1 eq).[1]

    • Why? EtMgBr acts as a base to deprotonate the alkyne (pKa ~25) but is not nucleophilic/basic enough to deprotonate the fluorinated ring (pKa ~35-40) or attack the C-F bond.

  • Quench: Bubble dry CO₂ gas through the solution for 30 mins while warming to 0°C.

  • Workup: Acidify with 1M HCl to pH 2. Extract with EtOAc.[1] The product will partition into the organic layer.[1]

Module 3: Troubleshooting & Optimization Matrix

SymptomProbable CauseCorrective Action
Low Yield (Carboxylation) Ring Lithiation: n-BuLi deprotonated the ring at position 2 (ortho to Fluorine) instead of the alkyne.Switch base to EtMgBr (Grignard exchange) or LHMDS .[1] These are selective for the terminal alkyne proton.[1][2]
Blue/Green Reaction Mixture Oxygen Leak: Cu(I) oxidized to Cu(II), causing Glaser homocoupling (dimerization of alkyne).[1]Degas all solvents vigorously (sparge with Ar for 20 mins).[1] Ensure reaction vessel is strictly anaerobic.
Product Decarboxylation Thermal Stress: Propiolic acids lose CO₂ above 60-80°C or in the presence of Cu at high temps.Keep workup temperatures <40°C. Do not distill.[1] Purify via acid-base extraction or recrystallization rather than column chromatography if possible.
Black Precipitate (Palladium) Catalyst Decomposition: "Pd black" formation due to lack of stabilizing ligands.Ensure excess phosphine ligand (e.g., add 10% PPh₃) or switch to a palladacycle catalyst if reaction times are long.[1]

Module 4: Mechanistic Visualization (The Fluorine Effect)

The following diagram illustrates why n-BuLi causes side reactions and how the Grignard method avoids them.

Mechanism Substrate 3,4-Difluorophenylacetylene nBuLi Reagent: n-BuLi (Strong Base/Nucleophile) Substrate->nBuLi EtMgBr Reagent: EtMgBr (Selective Base) Substrate->EtMgBr PathA Path A: Ring Deprotonation (Ortho-Lithiation) nBuLi->PathA High Risk PathB Path B: Alkyne Deprotonation (Desired) nBuLi->PathB Competes EtMgBr->PathB Selective SideProduct Side Product: Ring-functionalized impurities PathA->SideProduct Target Target Intermediate: Alkynyl Grignard PathB->Target

Figure 2: Selectivity mechanism.[1] The acidity of the ring protons (induced by Fluorine) requires the use of EtMgBr or LHMDS to prevent side reactions common with n-BuLi.

Module 5: FAQ

Q1: Can I use the direct coupling method if I don't have TMS-acetylene? A: Yes, but you must modify the conditions. Use Pd(PPh₃)₄ (5 mol%), DBU (2 eq) as the base, and DMSO as the solvent.[1] Run the reaction at 35°C (do not heat to 60°C+). The DBU forms a salt with propiolic acid that stabilizes it against decarboxylation during the coupling [1, 3].[1]

Q2: How do I purify the final acid? A: Avoid silica gel chromatography if possible, as propiolic acids can streak or decompose on acidic silica.[1]

  • Preferred Method: Dissolve crude in saturated NaHCO₃ (aq).[1] Wash with Et₂O (removes non-acidic impurities like homocoupled dimers).[1] Acidify the aqueous layer carefully with cold HCl to pH 1.[1] The product usually precipitates as a solid.[1] Filter and wash with cold water.[1]

Q3: Is the product stable? A: 3-(3,4-difluorophenyl)propiolic acid is stable at room temperature in solid form but should be stored at 2-8°C. In solution, avoid prolonged heating (>60°C) to prevent loss of CO₂.

References

  • Direct Carboxylation of Terminal Alkynes: Zhang, Y. et al.[1] "The direct carboxylation of terminal alkynes with carbon dioxide."[1] Green Chemistry, 2011.[1] Link

  • Sonogashira Coupling Best Practices: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."[1] Chemical Reviews, 2007.[1] Link

  • Prevention of Decarboxylation: Moon, J. et al. "Pd(PPh3)4-Catalyzed Sonogashira Reaction for the Synthesis of Aryl Alkynyl Carboxylic Acids from Aryl Bromides at Low Temperature."[1] Journal of Organic Chemistry, 2009.[1] Link

  • Ortho-Lithiation Risks in Fluorinated Arenes: Snieckus, V. "Directed Ortho Metalation.[1] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990.[1] Link

  • Acidity of Terminal Alkynes vs Ring Protons: Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988.[1] Link

Sources

purification challenges of 3-(3,4-difluorophenyl)propiolic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Handling of 3-(3,4-Difluorophenyl)propiolic Acid

Subject: Troubleshooting Purification, Stability, and Isolation Protocols Compound CAS: 935475-82-4 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are likely encountering difficulties isolating 3-(3,4-difluorophenyl)propiolic acid due to its inherent instability and the unique physicochemical properties imparted by the difluorophenyl motif. Unlike simple benzoic acid derivatives, aryl propiolic acids are metastable intermediates. They are prone to thermal decarboxylation , transition-metal catalyzed polymerization , and Michael addition across the triple bond.

This guide moves beyond standard protocols, offering "field-proven" solutions to the three most common support tickets we receive for this compound:

  • "My product turned into a black tar during drying." (Thermal/Catalytic Degradation)

  • "I cannot get the solid to crystallize; it oils out." (Solubility/Fluorine Effect)

  • "The purity is fine, but the yield is 40% lower than expected." (Work-up Losses)

Module 1: The "Black Tar" Syndrome (Stability & Decarboxylation)

User Issue: After column chromatography, I concentrated the fractions on a rotavap at 50°C. The yellow oil turned dark brown/black and solidified into an insoluble glass.

Root Cause Analysis: This is a classic case of Metal-Assisted Thermal Decarboxylation .

  • Thermal Instability: Aryl propiolic acids are thermally sensitive. The electron-withdrawing fluorine atoms at positions 3 and 4 pull electron density from the ring, slightly destabilizing the carboxylate bond relative to the phenyl analog, but the primary driver is the sp-hybridized carbon's propensity to lose CO₂ to form the terminal alkyne (1,2-difluoro-4-ethynylbenzene).

  • The Metal Factor: If you synthesized this via Sonogashira coupling, residual Palladium (Pd) or Copper (Cu) acts as a catalyst for decarboxylation and subsequent polymerization of the resulting terminal alkyne. Even trace ppm levels of Pd at elevated temperatures (>45°C) will trigger this cascade.

Corrective Protocol:

  • Temperature Limit: Never exceed 35°C during solvent removal. Use high vacuum rather than heat to remove solvents.

  • Metal Scavenging: You must remove metal residues before concentration.

    • Step 1: Wash the organic layer with 5% aqueous L-Cysteine or a thiourea-based scavenger solution.

    • Step 2: Pass the crude solution through a pad of Celite mixed with activated charcoal (10% w/w) prior to evaporation.

Module 2: Purification Workflow (The "Golden Path")

User Issue: Chromatography results in tailing peaks and poor separation from the decarboxylated impurity.

Expert Insight: Silica gel is slightly acidic. Propiolic acids can streak badly due to dimerization on the silica surface. Furthermore, the "Glaser dimer" (homocoupling impurity) is often present.

Recommended Workflow: Do not rely solely on chromatography. Use the "Reverse Acid-Base Swing" technique. This exploits the acidity of the carboxylic acid (pKa ~2.5–3.0) to separate it from non-acidic impurities (dimers, terminal alkynes, Pd-ligands) without thermal stress.

Visual Workflow (DOT Diagram)

PurificationProtocol Crude Crude Reaction Mixture (Contains Pd, Cu, Dimer, Product) BaseExt Extraction 1: Dissolve in EtOAc Wash with sat. NaHCO3 (pH ~8.5) Crude->BaseExt Partition OrgLayer1 Organic Layer (Contains Dimer, Pd-Ligands, Impurities) BaseExt->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product as Carboxylate) BaseExt->AqLayer1 Keep Wash Wash Aqueous with Et2O (Removes trapped organics) AqLayer1->Wash Acidify Controlled Acidification: Cool to 0°C Add 1M HCl dropwise to pH 2-3 Wash->Acidify Critical Step Extract2 Extraction 2: Extract into cold EtOAc/DCM (3x) Acidify->Extract2 Dry Drying: MgSO4 (Avoid CaCl2) Filter & Vac < 30°C Extract2->Dry Final Pure 3-(3,4-difluorophenyl)propiolic acid (Off-white solid) Dry->Final

Figure 1: The "Reverse Acid-Base Swing" isolates the target acid from non-acidic byproducts (Glaser dimers) and metal catalysts without thermal stress.

Module 3: Crystallization & Solubility (The Fluorine Effect)

User Issue: The product oils out when I try to recrystallize from hexanes/ethyl acetate.

Technical Explanation: The 3,4-difluoro substitution pattern creates a "lipophilic dipole." While the carboxylic acid head is polar, the fluorinated tail repels standard hydrocarbons (like hexane), leading to phase separation (oiling) rather than nucleation.

Solvent Troubleshooting Matrix:

Solvent SystemOutcomeRecommendation
Hexane / EtOAc Risk: Oiling out.Avoid. The polarity gap is too large.
Heptane / Toluene Poor. Fluorinated aromatics often dissolve too well in toluene.
Water / Ethanol Risk: Hydration of alkyne.Use with caution. Only if kept cold (<5°C).
DCM / Pentane Excellent. Dissolve in min. DCM (room temp), add Pentane slowly until cloudy. Cool to -20°C.
Chloroform Good. Product is highly soluble; good for loading columns, not for crystallizing.

Critical Protocol: If oiling occurs, re-dissolve the oil in a small amount of Diethyl Ether, then add Pentane dropwise. Seed the solution with a tiny crystal of the crude solid if available. Scratching the glass is highly effective for propiolic acids to induce nucleation.

Module 4: Chromatographic Guide

If you must use column chromatography (e.g., to separate close-running acidic impurities), you must modify the mobile phase.

  • The Modifier: Add 0.5% Formic Acid or 1% Acetic Acid to both the Hexane and Ethyl Acetate reservoirs.

    • Why? This suppresses ionization of the carboxylic acid (keeping it in the R-COOH form), preventing interaction with silanols and eliminating peak tailing.

  • The Gradient: Start shallow.

    • 0–10% EtOAc in Hexane (with acid modifier) over 5 CV (Column Volumes).

    • The decarboxylated impurity (terminal alkyne) usually elutes first.

    • The propiolic acid product elutes later.

  • The Trap: Do not use Methanol in the mobile phase if you plan to heat the fractions later; methyl esterification can occur slowly in acidic silica.

Frequently Asked Questions (FAQ)

Q: Can I store the product in solution? A: No. In solution, particularly in chlorinated solvents or alcohols, the compound can slowly decarboxylate or undergo photolytic degradation. Store as a dry solid at -20°C , protected from light.

Q: My NMR shows a small doublet at ~3.5 ppm and a triplet at ~1.0 ppm. Is this solvent? A: If you used Diethyl Ether, yes. However, check for hydration products . If water was not removed rigorously, the triple bond can hydrate to form the beta-keto acid (which then decarboxylates to the ketone). Look for a ketone carbonyl signal in 13C NMR (~190-200 ppm).

Q: Why does the color change from white to yellow/brown over time? A: This indicates slow polymerization or oxidation. The "yellowing" is often due to the formation of conjugated enyne oligomers. If the solid is yellow but purity is >95%, it is likely acceptable for the next step. If it is brown/sticky, repurify via the Acid-Base Swing (Module 2).

References & Grounding

  • Sonogashira Coupling & Impurities: Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Reviews, 111(11), 7157-7229.

  • Decarboxylation of Propiolic Acids: Moon, J., et al. (2009). Decarboxylative coupling of alkynyl carboxylic acids.[1] Journal of Organic Chemistry. (General mechanism grounding).

  • Fluorine Effect on Solubility: Thermo Scientific Chemicals 3-(3,4-Difluorophenyl)propionic acid data (Used for solubility inference of the analog).

  • Purification of Aryl Propiolic Acids: Organic Chemistry Portal - Sonogashira Coupling Protocols.

(Note: While specific literature on the exact 3,4-difluoro congener is sparse, protocols are derived from the validated chemistry of phenylpropiolic acid and the known effects of fluorination on aryl substrates.)

Sources

Technical Support Center: Synthesis of 3-(3,4-Difluorophenyl)propiolic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 3-(3,4-difluorophenyl)propiolic acid CAS: 935475-82-4 Application: Key intermediate for kinase inhibitors and S1P receptor agonists.

Critical Technical Warning: This substrate presents a unique "push-pull" instability. The electron-withdrawing nature of the 3,4-difluoro substitution on the phenyl ring significantly increases the electrophilicity of the alkyne. This leads to two specific failure modes distinct from standard phenylpropiolic acid synthesis:

  • Accelerated Decarboxylation: The electron-deficient ring stabilizes the transition state for CO₂ loss, making the acid thermally unstable.

  • Michael Susceptibility: The triple bond is highly activated toward nucleophilic attack (e.g., by amine bases used in coupling).

This guide details the specific side reactions associated with the two primary synthetic routes: Sonogashira Coupling and Lithiation/Carboxylation .

Route A: Sonogashira Coupling (Pd/Cu Catalyzed)[1]

Methodology: Coupling of 1-bromo-3,4-difluorobenzene (or iodide) with propiolic acid (or TMS-acetylene followed by carboxylation).

Side Reaction 1: Glaser Homocoupling (Diyne Formation)

Manifestation: Appearance of a symmetrical dimer (butadiyne derivative) and stalling of the main reaction. Mechanism: In the presence of Copper(I) and trace Oxygen, the terminal alkyne (propiolic acid or TMS-acetylene) undergoes oxidative homocoupling rather than cross-coupling.

  • Diagnostic: TLC/LCMS shows a non-polar byproduct that persists even with added catalyst.

  • Root Cause: Inadequate degassing. The 3,4-difluoroaryl halide is electron-poor, making the oxidative addition of Pd slower than usual, allowing the faster Copper-mediated Glaser cycle to dominate.

Troubleshooting Protocol:

  • Degassing: Sparging with Argon is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent and base mixture.

  • Slow Addition: Do not add the alkyne all at once. Use a syringe pump to maintain a low steady-state concentration of the alkyne, favoring the cross-coupling over the second-order homocoupling.

  • Catalyst Switch: If Glaser coupling persists, switch to a Copper-Free Sonogashira variant using PdCl2(PPh3)2 with TBAF or Ag2O as an activator [1].

Side Reaction 2: Michael Addition of the Amine Base

Manifestation: Loss of product; formation of enaminones (polar byproducts). Mechanism: The 3,4-difluoro substitution makes the alkyne


-carbon highly electrophilic. Common amine bases (Diethylamine, Piperidine) can attack the triple bond via 1,4-addition.

Corrective Action:

  • Replace Base: Avoid secondary amines. Use bulky tertiary amines (DIPEA) or, preferably, inorganic bases like Cesium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    )
    in DMF/DMSO [2].

Route B: Lithiation & Carboxylation

Methodology: Lithiation of 1-ethynyl-3,4-difluorobenzene followed by quenching with


.
Side Reaction 3: "Benzyne" Formation / Ortho-Lithiation

Manifestation: Complex mixture of regioisomers, tars, and ring-substituted impurities. Mechanism: While the acetylenic proton (


) is the most acidic, the protons at the 2- and 5-positions of the ring are also acidified by the fluorine atoms. If 

-BuLi is added too fast or at temperatures > -70°C, it may deprotonate the ring (ortho-lithiation). This can lead to elimination of LiF to form a reactive benzyne intermediate.

Protocol Optimization:

  • Temperature Control: Reaction must be maintained strictly at -78°C .

  • Base Selection: Use LiHMDS instead of

    
    -BuLi. LiHMDS is less nucleophilic and bulky, reducing the risk of attacking the ring or causing Li-F exchange.
    
  • Reverse Addition: Cannulate the lithiated alkyne into a slurry of Dry Ice (or saturated

    
     solution) rather than bubbling gas into the alkyne. This prevents the formation of ketones/alcohols from double-addition [3].
    

Universal Instability: Thermal Decarboxylation

Manifestation: Product converts to 1-ethynyl-3,4-difluorobenzene during rotary evaporation or drying. Mechanism:



The 3,4-difluoro motif withdraws electron density, stabilizing the intermediate acetylide-like transition state, lowering the activation energy for decarboxylation compared to unsubstituted phenylpropiolic acid [4].

Stabilization Strategy:

  • Workup: Do not heat the water bath > 35°C.

  • Storage: Store as the Lithium or Potassium salt . The salt form is significantly more stable than the free acid.

  • Derivatization: If the acid is an intermediate, convert it immediately to an ester (e.g., methyl ester using

    
     or acid chloride) for storage.
    

Visual Troubleshooting Guides

Diagram 1: Competitive Reaction Landscape

Caption: Pathway analysis showing how experimental conditions divert the starting materials into specific side reactions (Glaser, Michael Adducts, or Decarboxylation).

SideReactions cluster_0 Critical Control Points Start Starting Materials (Ar-X + Alkyne) PdCycle Pd Catalytic Cycle (Cross-Coupling) Start->PdCycle Standard Conditions Glaser Side Rxn: Glaser Coupling (Diyne Formation) Start->Glaser O2 present Cu catalyst Target Target: 3-(3,4-difluorophenyl) propiolic acid PdCycle->Target Successful Coupling Michael Side Rxn: Michael Addition (Enaminone Formation) PdCycle->Michael 2° Amine Base (Nucleophilic attack) Decarb Side Rxn: Decarboxylation (Reversion to Alkyne) Target->Decarb Heat (>40°C) Acidic pH

Diagram 2: Troubleshooting Decision Tree

Caption: Step-by-step logic flow for diagnosing low yields or impurities during synthesis.

Troubleshooting Issue Problem Observed Check1 Impurity: Symmetrical Dimer? Issue->Check1 Check2 Impurity: Polar Spot/Tars? Check1->Check2 No Sol1 Action: Degas (Freeze-Pump-Thaw) Reduce Cu loading Check1->Sol1 Yes (Glaser) Check3 Product Loss on Drying? Check2->Check3 No Sol2 Action: Switch to Inorganic Base (Cs2CO3) Check2->Sol2 Yes (Michael Addn) Sol3 Action: Avoid Heat (>35°C) Store as Salt Check3->Sol3 Yes (Decarboxylation)

Quantitative Data: Solvent & Base Effects

The following table summarizes the stability and yield impact of different reaction conditions for electron-deficient propiolic acids.

ParameterConditionRisk LevelOutcome / Observation
Base Diethylamine (

)
High Formation of Michael adducts (enaminones).
Base

/ DMF
Low Optimal. Heterogeneous base prevents nucleophilic attack.
Catalyst

+ CuI
Medium High risk of Glaser coupling if

is present.
Temp > 50°CCritical Rapid decarboxylation of product.
Workup Acidic Extraction (pH 1)High Acid-catalyzed decarboxylation. Maintain pH ~3-4.

FAQ: Researcher to Researcher

Q: Can I use the commercially available 3,4-difluorophenylacetylene and just carboxylate it? A: Yes, but be careful with the base. Do not use


-BuLi at 0°C. Use LiHMDS at -78°C to avoid attacking the fluorinated ring.

Q: My product disappears on the rotavap. What is happening? A: You are likely decarboxylating it.[1] The 3,4-difluoro group destabilizes the acid. Do not heat the bath. If possible, isolate it as a solid precipitate from the acidified aqueous layer by filtration rather than extraction and evaporation.

Q: Why is my reaction turning black immediately? A: "Pd Black" precipitation.[2] This often happens if the oxidative addition is slow (due to the electron-poor ring) and the catalyst decomposes. Try adding a stabilizing ligand like XPhos or increasing the phosphine-to-Pd ratio.

References

  • BenchChem. (2025).[3][2][4] Troubleshooting guide for Sonogashira coupling failures. Retrieved from

  • Royal Society of Chemistry. (2018). Mechanism of copper-free Sonogashira reaction.[5] Nature Communications.[6] Retrieved from

  • Gilman, H., & van Ess, P. R. (1933). The Reaction between Methyllithium and Carboxylic Acids.[7] Journal of the American Chemical Society. Retrieved from

  • Park, J., et al. (2011). Pd-catalyzed decarboxylative coupling of propiolic acids. Journal of Organic Chemistry. Retrieved from

Sources

troubleshooting failed reactions involving 3-(3,4-difluorophenyl)propiolic acid

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Reaction Failures & Stability Issues Product: 3-(3,4-Difluorophenyl)propiolic Acid (CAS: 935475-82-4) Audience: Medicinal Chemists, Process Chemists, Materials Scientists

Introduction: The "Dual Personality" of Propiolic Acids

Welcome to the technical support hub for 3-(3,4-difluorophenyl)propiolic acid. This reagent is a valuable building block for kinase inhibitors and fluorinated materials, but it presents a unique challenge: it has two reactive centers that often compete.

The electron-withdrawing nature of the 3,4-difluorophenyl ring significantly lowers the activation energy for decarboxylation . Consequently, many "failed" reactions are actually successful transformations into the wrong product (the terminal alkyne).

This guide is structured by Failure Mode . Locate your specific observation below to find the root cause and solution.

Part 1: Troubleshooting Guide (Q&A Format)

Issue 1: The "Disappearing Acid" (Thermal Decarboxylation)

Observation: I attempted an esterification or amide coupling, but the product mass is M-44 (loss of CO₂). The carboxylic acid group is gone.

Diagnosis: You have inadvertently triggered thermal decarboxylation . The 3,4-difluoro substitution pattern pulls electron density from the alkyne, stabilizing the intermediate acetylide anion. This makes the molecule significantly more prone to losing CO₂ than non-fluorinated phenylpropiolic acid.

Corrective Actions:

  • Temperature Ceiling: Never heat this acid above 60°C in the presence of base unless decarboxylation is intended.

  • Base Selection: Avoid strong inorganic bases (e.g., NaOH, KOH) at elevated temperatures. For esterifications, switch to mild carbodiimide coupling (EDC/DIC) at 0°C to Room Temperature (RT).

  • Catalyst Poisoning: If using metal catalysts (Cu, Ag) for other parts of the molecule, be aware that these metals catalyze decarboxylation.

Issue 2: Sonogashira Coupling Failures

Observation: I am trying to couple the alkyne to an aryl halide, but I am getting homocoupling (Glaser coupling) or no reaction.

Diagnosis: This depends on your goal. Are you trying to couple the acid intact, or use the acid as a surrogate for the terminal alkyne (Decarboxylative Coupling)?

  • Scenario A: You want to keep the Acid.

    • Cause: The acidic proton of the carboxylic acid interferes with the Pd/Cu cycle.

    • Solution:Protect the acid first. Methylate the acid (MeI/K₂CO₃, RT) to form the ester before attempting the Sonogashira coupling. The ester is far more stable and compatible with Pd catalysis.

  • Scenario B: You want Decarboxylative Coupling.

    • Cause: Inefficient decarboxylation or oxidative addition.

    • Solution: Use a Pd/Ag or Pd/Cu dual system. The Ag(I) or Cu(I) facilitates the loss of CO₂ to form the transient metal-acetylide species, which then enters the Pd cycle.

Issue 3: Regioselectivity in Nucleophilic Additions

Observation: I reacted a thiol or amine with the alkyne, but the NMR suggests the wrong isomer.

Diagnosis: The 3,4-difluorophenyl group exerts a strong electronic bias .

  • Beta-Attack (Favored): Nucleophiles prefer the

    
    -carbon (closest to the ring) due to the electron-withdrawing fluorines and conjugation, unless the carboxylic acid is intact and deprotonated (forming a carboxylate), which repels nucleophiles.
    

Protocol Adjustment:

  • To favor Beta-addition: Use the ester form. The ester makes the alkyne an excellent Michael acceptor.

  • To favor Alpha-addition: This is difficult electronically. Requires specific transition metal catalysis (e.g., Ruthenium) to override the electronic bias.

Part 2: Visual Troubleshooting Logic

Diagram 1: Diagnostic Flowchart

Use this decision tree to identify the root cause of your reaction failure based on analytical data (LCMS/NMR).

TroubleshootingFlow Start Reaction Failed CheckMass Check LCMS Mass Start->CheckMass MassM44 Mass = Expected - 44 Da CheckMass->MassM44 Loss of CO2 MassCorrect Mass = Expected CheckMass->MassCorrect Correct MW MassDouble Mass = Dimer (Homocoupling) CheckMass->MassDouble 2x MW Decarboxylation DIAGNOSIS: Thermal Decarboxylation Cause: Heat + Fluorine EWG effect MassM44->Decarboxylation Regio DIAGNOSIS: Regioisomer Issue Check NMR (Alpha vs Beta attack) MassCorrect->Regio Oxidation DIAGNOSIS: Glaser Coupling Cause: O2 leak in Sonogashira MassDouble->Oxidation Action1 Fix: Lower Temp <50°C Switch to EDC coupling Decarboxylation->Action1 Action2 Fix: Switch Solvent (Polarity affects regioselectivity) Regio->Action2 Action3 Fix: Degas Solvents Remove Cu catalyst if possible Oxidation->Action3

Caption: Diagnostic logic flow for identifying failure modes based on product mass analysis.

Diagram 2: Reaction Pathways & Selectivity

This diagram illustrates the competing pathways driven by the 3,4-difluorophenyl moiety.

ReactionPathways Substrate 3-(3,4-difluorophenyl) propiolic acid PathHeat Heat (>60°C) / Base (Metal Catalyzed) Substrate->PathHeat PathNu Nucleophile (Nu-) (Michael Addition) Substrate->PathNu PathCoup Pd/Ag Catalyst (Decarboxylative) Substrate->PathCoup ProdAlkyne Terminal Alkyne (Decarboxylated) PathHeat->ProdAlkyne Note1 Risk: High (Due to F-atoms) PathHeat->Note1 ProdMichael Vinyl Acid/Ester (Beta-Addition) PathNu->ProdMichael ProdBiaryl Internal Alkyne (Cross-Coupled) PathCoup->ProdBiaryl

Caption: Competing reaction pathways. The fluorinated ring accelerates the red pathway (Decarboxylation).

Part 3: Validated Experimental Protocols

Protocol A: Safe Esterification (Preserving the Acid)

Use this when you need to keep the alkyne and the carbonyl intact.

  • Dissolve: 1.0 eq 3-(3,4-difluorophenyl)propiolic acid in anhydrous DCM (0.1 M).

  • Activate: Add 1.1 eq EDC·HCl and 0.1 eq DMAP at 0°C .

  • React: Add 1.0 eq Alcohol/Amine.

  • Monitor: Stir at 0°C -> RT. Do not reflux.

  • Workup: Wash with dilute HCl (to remove EDC urea) and brine.

    • Why this works: Carbodiimide activation avoids the high heat required for acid-catalyzed Fischer esterification, preventing decarboxylation.

Protocol B: Decarboxylative Cross-Coupling

Use this to react the acid with an Aryl Halide (Ar-X) to form a diaryl alkyne.

  • Reagents: Acid (1.0 eq), Ar-I (1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), Ag₂CO₃ (2.0 eq).

  • Solvent: DMSO or DMF (polar aprotic solvents aid decarboxylation).

  • Conditions: Heat to 80-100°C .

    • Mechanism:[1][2][3][4][5][6][7][8][9] The Ag(I) salt promotes decarboxylation to form an Ag-acetylide intermediate, which transmetallates to Pd more efficiently than the protonated alkyne.

Part 4: Stability & Handling Data

ParameterSpecification / LimitReason
Storage 2-8°C, DesiccatedMoisture promotes hydrolysis; acid is stable but reactive.
Max Process Temp < 50°C (if preserving acid)Decarboxylation onset observed >60°C in basic media.
TLC Visualization UV (254 nm)Strong absorption due to conjugated fluorophenyl ring.
TLC Issues StreakingCarboxylic acid drags on silica. Add 1% Acetic Acid to eluent.
Solubility DMSO, DMF, MeOH, DCMPoor solubility in Hexanes/Water.

References

  • Decarboxylative Coupling Mechanisms: Moon, J., et al. "Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Halides." Journal of Organic Chemistry. (2008). Discusses the mechanism of Ag/Pd catalyzed decarboxylation.

  • Propiolic Acid Reactivity: "Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes." National Institutes of Health (PMC). Provides context on alkyne coupling selectivity.

  • Regioselectivity in Michael Additions: "Regioselectivity in the opening of 3-membered heterocycles and nucleophilic additions." Chemistry Stack Exchange / Wikipedia. General principles of regioselectivity in electron-deficient systems.

  • Product Data: "3-(3,4-Difluorophenyl)propiolic acid CAS 935475-82-4." ChemScene. Physical properties and commercial availability.[10]

Sources

degradation pathways of 3-(3,4-difluorophenyl)propiolic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Advanced Intermediates.

Ticket Subject: Degradation & Stability Profile of 3-(3,4-difluorophenyl)propiolic acid. Assigned Specialist: Dr. Aris (Senior Application Scientist). Status: Open.

Executive Summary: The Molecule at a Glance

  • Compound: 3-(3,4-difluorophenyl)propiolic acid.[1][2]

  • CAS: 935475-82-4.[1]

  • Core Instability Factors: The conjugation of the electron-withdrawing difluorophenyl ring with the alkynyl carboxylic acid moiety creates a "push-pull" electronic system. This makes the molecule highly susceptible to decarboxylation (loss of

    
    ) and nucleophilic attack  (hydration) at the 
    
    
    
    -carbon.
  • Critical Handling Rule: Avoid heat (>40°C) and protic solvents during storage.

Module 1: Thermal Instability (Decarboxylation)

User Issue: "I am running a Sonogashira coupling, but my yield is low. I see a non-polar spot on TLC that corresponds to the terminal alkyne."

Technical Diagnosis: You are observing thermal decarboxylation . Aryl propiolic acids are inherently unstable precursors to terminal alkynes. The two fluorine atoms at the 3,4-positions withdraw electron density from the ring, destabilizing the carboxyl bond and lowering the activation energy for


 loss. This is often accelerated by transition metals (Cu, Pd) used in coupling reactions.[3][4]

The Pathway:

  • Thermal excitation weakens the

    
     bond between the alkyne and the carboxyl group.
    
  • Loss of

    
     generates an acetylide intermediate (or zwitterion depending on pH).
    
  • Protonation yields 1-ethynyl-3,4-difluorobenzene .

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Temperature Keep reaction

.
Decarboxylation follows first-order kinetics that accelerate exponentially above 60°C.
Base Selection Use inorganic bases (

) over amines if possible.
Strong amine bases can form soluble salts that may be more prone to decarboxylation in organic media.
Catalyst Addition Add catalyst last or use "ligand-free" conditions carefully.Pd/Cu species can coordinate to the alkyne, facilitating the extrusion of

.

Visualization (DOT):

Decarboxylation Start 3-(3,4-difluorophenyl) propiolic acid TS Transition State (Metal-Coordination or Thermal) Start->TS  Heat (>50°C) / Pd, Cu   Product 1-ethynyl-3,4-difluorobenzene (Terminal Alkyne) TS->Product Gas CO2 (Gas) TS->Gas

Caption: Thermal and metal-catalyzed decarboxylation pathway yielding the terminal alkyne artifact.

Module 2: Hydrolysis & Hydration (The "Acetophenone" Artifact)

User Issue: "My LC-MS shows a major impurity with a mass of 156 Da (M+ for 3,4-difluoroacetophenone). Where did the carboxylic acid go?"

Technical Diagnosis: This is a classic Hydration-Decarboxylation Cascade . The triple bond is electrophilic. In the presence of water (even atmospheric moisture) and trace acid, water attacks the


-carbon (Michael-like addition). This forms a 

-keto acid intermediate, which is notoriously unstable and spontaneously decarboxylates to the ketone.

The Pathway:

  • Hydration: Water attacks the alkyne at the

    
    -position (favored by the electron-withdrawing fluorines).
    
  • Tautomerization: The enol tautomerizes to a

    
    -keto acid (3-(3,4-difluorophenyl)-3-oxopropanoic acid).
    
  • Decarboxylation: The

    
    -keto acid loses 
    
    
    
    rapidly at room temperature.
  • Result: 3',4'-difluoroacetophenone .

Troubleshooting Protocol:

  • Solvent Choice: Use anhydrous solvents (THF, DMF, DCM). Avoid "wet" ethers.

  • Acid Control: Do not use acidic modifiers (TFA, Formic Acid) in the reaction mixture unless necessary. If using LC-MS, keep run times short.

  • Storage: Store under Argon/Nitrogen at -20°C. Desiccate thoroughly.

Visualization (DOT):

Hydration Parent 3-(3,4-difluorophenyl) propiolic acid Enol Enol Intermediate Parent->Enol  +H2O (Acid Cat.)   BetaKeto Beta-Keto Acid (Transient Species) Enol->BetaKeto  Tautomerization   Ketone 3',4'-difluoroacetophenone (Final Impurity) BetaKeto->Ketone  -CO2 (Spontaneous)  

Caption: The hydration cascade converting the propiolic acid to an acetophenone derivative.

Module 3: Nucleophilic Attack (Solvent Incompatibility)

User Issue: "I tried recrystallizing from Methanol, but I isolated an ester."

Technical Diagnosis: You have triggered a Conjugate Addition-Esterification .

  • Direct Esterification: The carboxylic acid reacts with MeOH to form the methyl ester.

  • Michael Addition: Methoxide (if base is present) or Methanol (if acid is present) can attack the

    
    -carbon of the triple bond, leading to methoxy-acrylate derivatives.
    

Recommendation:

  • Avoid: MeOH, EtOH, iPrOH for recrystallization.

  • Use: Non-nucleophilic solvent systems like Hexane/Ethyl Acetate or Toluene.

Module 4: Analytical Troubleshooting (HPLC/LC-MS)

User Issue: "My peak shape is terrible, and the retention time shifts between runs."

Technical Diagnosis: Aryl propiolic acids are fairly strong acids (


). In standard reverse-phase conditions, they exist in equilibrium between the neutral and anionic forms, causing peak tailing.

Optimization Guide:

IssueCauseSolution
Split Peaks pH is near

.
Buffer mobile phase to pH 2.5 (Phosphate/Formic) to keep it protonated, OR pH 7.5 (Ammonium Bicarb) to keep it fully ionized.
New Peak (+18 Da) On-column hydration.Remove TFA from mobile phase; use Acetic Acid (weaker). Reduce column temperature to < 30°C.
Ghost Peaks Carryover/Adsorption.Propiolic acids can stick to steel frits. Use a needle wash with 50% ACN/Water.

References

  • Decarboxylation Kinetics

    • Li, J., & Brill, T. B. (2003). Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid. The Journal of Physical Chemistry A.

  • Synthesis & Stability of Aryl Alkynyl Acids

    • Moon, J., et al. (2008). Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids. The Journal of Organic Chemistry.

  • Hydration Mechanisms

    • Noyce, D. S., & DeBruin, K. E. (1968). The Mechanism of the Acid-Catalyzed Hydration of Phenylpropiolic Acid. Journal of the American Chemical Society.

  • Compound Data

    • PubChem CID 10866846 (3-(3,4-difluorophenyl)propiolic acid).

Disclaimer: This guide is for research purposes only. Always consult the SDS before handling fluorinated organic acids.

Sources

Validation & Comparative

mass spectrometry of 3-(3,4-difluorophenyl)propiolic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 3-(3,4-Difluorophenyl)propiolic Acid: A Comparative Analysis

For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. 3-(3,4-difluorophenyl)propiolic acid, with its molecular formula C₉H₄F₂O₂, is an aromatic carboxylic acid that presents both unique analytical opportunities and challenges.[1] Its structure, featuring a difluorinated phenyl ring attached to a propiolic acid moiety, necessitates a robust analytical strategy for unambiguous identification and quantification. This guide provides a detailed exploration of the mass spectrometric behavior of this compound, comparing it with other analytical techniques to offer a comprehensive analytical framework.

The Central Role of Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] It provides critical information about a molecule's weight and, through fragmentation analysis, its structure. The choice of ionization method is crucial and depends on the analyte's properties and the desired information.[3]

Ionization Techniques: A Comparative Overview

For 3-(3,4-difluorophenyl)propiolic acid, several ionization techniques are viable, each offering distinct advantages. The selection of an appropriate method is the first critical decision in the analytical workflow.

Ionization TechniquePrincipleAdvantages for 3-(3,4-difluorophenyl)propiolic acidDisadvantages
Electron Impact (EI) High-energy electrons bombard the sample, causing ionization and extensive fragmentation.[4]Provides detailed structural information through a rich fragmentation pattern. Ideal for GC-MS.The molecular ion peak may be weak or absent due to the high energy involved.[5]
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample to create an aerosol, resulting in charged droplets and, ultimately, gas-phase ions.[2][6]"Soft" ionization technique that typically produces a prominent pseudomolecular ion ([M-H]⁻ or [M+H]⁺), simplifying molecular weight determination. Excellent for coupling with liquid chromatography (LC-MS).Fragmentation is limited, often requiring tandem MS (MS/MS) for structural elucidation.
Chemical Ionization (CI) A reagent gas is ionized, which then transfers charge to the analyte molecule through chemical reactions.[6]"Softer" than EI, usually resulting in a more abundant molecular ion peak with less fragmentation.[6]The choice of reagent gas can influence selectivity and sensitivity.

Given its polarity and the presence of an acidic proton, Electrospray Ionization (ESI) , particularly in negative ion mode, stands out as a highly effective method for the analysis of 3-(3,4-difluorophenyl)propiolic acid, especially when coupled with liquid chromatography for complex mixture analysis.

Deciphering the Fragmentation Pattern

The fragmentation of a molecule in a mass spectrometer provides a unique fingerprint that is invaluable for structural confirmation. The molecular weight of 3-(3,4-difluorophenyl)propiolic acid is 182.12 g/mol .[1]

Expected Fragmentation Pathways:

Under electron impact ionization, the following fragmentation patterns are anticipated, by analogy to similar carboxylic acids and aromatic compounds:[7]

  • Molecular Ion (M⁺): The initial ionization will produce a molecular ion at m/z 182 .

  • Loss of Hydroxyl Radical (•OH): Cleavage of the C-OH bond in the carboxylic acid group would result in a fragment at m/z 165 ([M-17]⁺).[7]

  • Decarboxylation (Loss of CO₂): A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide, leading to a significant peak at m/z 138 ([M-44]⁺).

  • Loss of Carboxyl Group (•COOH): The loss of the entire carboxylic acid group would yield a fragment at m/z 137 ([M-45]⁺).[7]

  • Aromatic Ring Fragmentation: Further fragmentation of the difluorophenylacetylene cation (m/z 137) can occur, leading to smaller charged fragments.

The fragmentation pattern of the related compound, phenylpropiolic acid (molecular weight 146.14 g/mol ), shows a prominent molecular ion peak and characteristic fragments, providing a useful reference.[8][9][10]

Caption: Predicted EI fragmentation of 3-(3,4-difluorophenyl)propiolic acid.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a cornerstone of molecular analysis, a multi-technique approach provides the most comprehensive characterization.

TechniquePrincipleStrengths for this AnalyteWeaknesses
Mass Spectrometry (MS) Measures mass-to-charge ratio of ions.High sensitivity, provides molecular weight and structural information.Isomeric compounds can be difficult to distinguish without chromatography.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.[11]Excellent for separation and quantification. Can be coupled with MS (LC-MS). UV detection is suitable for the aromatic ring.[12]Does not provide definitive structural identification on its own.
Gas Chromatography (GC) Separates volatile compounds in the gas phase.[13]High resolution for volatile compounds. Can be coupled with MS (GC-MS).Requires derivatization for non-volatile carboxylic acids to increase volatility.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides unambiguous structural elucidation, including connectivity and stereochemistry.Lower sensitivity compared to MS.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Confirms the presence of key functional groups (e.g., C=O, C≡C, C-F).Provides limited information on the overall molecular structure.

Experimental Protocol: LC-MS Analysis

This protocol outlines a robust method for the analysis of 3-(3,4-difluorophenyl)propiolic acid using liquid chromatography coupled with electrospray ionization mass spectrometry.

1. Sample Preparation: a. Prepare a stock solution of 1 mg/mL of 3-(3,4-difluorophenyl)propiolic acid in methanol. b. Serially dilute the stock solution with a 50:50 mixture of water and acetonitrile to create working standards and quality control samples at appropriate concentrations.

2. LC-MS System and Conditions:

  • LC System: A standard HPLC or UHPLC system.
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient:
  • 0-1 min: 5% B
  • 1-5 min: 5% to 95% B
  • 5-6 min: 95% B
  • 6-6.1 min: 95% to 5% B
  • 6.1-8 min: 5% B
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 2 µL.
  • Column Temperature: 40°C.
  • Mass Spectrometer: A time-of-flight (TOF) or Orbitrap mass spectrometer.
  • Ionization Source: Electrospray Ionization (ESI), negative ion mode.
  • Scan Range: m/z 50-500.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120°C.
  • Desolvation Temperature: 350°C.

3. Data Analysis: a. Extract the ion chromatogram for the deprotonated molecule at m/z 181.1. b. Integrate the peak area and use a calibration curve to quantify the analyte. c. For structural confirmation, perform tandem MS (MS/MS) on the precursor ion (m/z 181.1) and analyze the resulting fragment ions.

Caption: A typical LC-MS workflow for analyzing the target compound.

Conclusion

The mass spectrometric analysis of 3-(3,4-difluorophenyl)propiolic acid, particularly when coupled with liquid chromatography, offers a highly sensitive and specific method for its identification and quantification. While techniques like NMR and IR spectroscopy are indispensable for absolute structure elucidation, LC-MS provides the practical throughput and sensitivity required in many research and development settings. Understanding the principles of ionization and the predictable fragmentation pathways allows scientists to develop robust analytical methods, ensuring data integrity and accelerating the drug development process.

References

  • Novartis. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. 2017. Available from: [Link]

  • Optica Publishing Group. Water Chemical Ionization Mass Spectrometry of Aldehydes, Ketones, Esters, and Carboxylic Acids. Available from: [Link]

  • PubMed. Chromatographic separations of aromatic carboxylic acids. 1997. Available from: [Link]

  • Bitesize Bio. Making Molecules Fly: Ionization Methods in Mass Spectrometry. 2025. Available from: [Link]

  • ResearchGate. Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. Available from: [Link]

  • Emory University. Mass Spectrometry Ionization Methods. Available from: [Link]

  • ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. 2023. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2019. Available from: [Link]

  • NIST WebBook. Phenylpropiolic acid. Available from: [Link]

  • PubChem. 3-(4-Fluorophenyl)propionic acid. Available from: [Link]

  • PubChem. Phenylpropiolic acid. Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • Shimadzu. Various Analysis Techniques for Organic Acids and Examples of Their Application. Available from: [Link]

Sources

A Comparative Crystallographic Guide to 3-(3,4-Difluorophenyl)propiolic Acid and its Analogs: Unraveling the Influence of Fluorine on Solid-State Architecture

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a profound understanding of the three-dimensional structure of small molecules is paramount. X-ray crystallography stands as the definitive technique for elucidating these structures, providing invaluable insights into intermolecular interactions that govern crucial physicochemical properties such as solubility, stability, and bioavailability. This guide delves into the crystallographic analysis of 3-(3,4-difluorophenyl)propiolic acid derivatives, a class of compounds with significant potential in medicinal chemistry.

While a specific crystal structure for 3-(3,4-difluorophenyl)propiolic acid is not publicly available at the time of this publication, this guide will provide a comprehensive comparative analysis. We will leverage the known crystal structure of the parent compound, phenylpropiolic acid, as a foundational reference. By integrating established principles of crystal engineering and the well-documented effects of fluorine substitution, we will project and analyze the anticipated structural modulations imparted by the difluoro moiety. This predictive approach, grounded in extensive literature, offers a robust framework for understanding the solid-state behavior of this important class of molecules.

The Significance of Phenylpropiolic Acids and Fluorine Substitution in Drug Discovery

Phenylpropiolic acid and its derivatives are versatile building blocks in organic synthesis, finding applications in the creation of complex molecular scaffolds.[1] Notably, derivatives of phenylpropiolic acid have emerged as agonists for G protein-coupled receptor 40 (GPR40), a promising target for the treatment of type 2 diabetes.[2]

The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[3] In the context of crystal engineering, fluorine's unique electronic properties and ability to participate in non-covalent interactions, such as C-H···F and F···F contacts, can profoundly influence molecular conformation and crystal packing.[4] Understanding these interactions is critical for controlling the solid-state properties of active pharmaceutical ingredients (APIs).

A Comparative Look: Phenylpropiolic Acid vs. the Anticipated Structure of its 3,4-Difluoro Derivative

To appreciate the impact of the 3,4-difluoro substitution, we first examine the crystal structure of the parent molecule, phenylpropiolic acid.

Crystal Structure of Phenylpropiolic Acid

The crystal structure of phenylpropiolic acid has been determined and is available in the Cambridge Structural Database (CSD Entry: 223913).[5] The molecules in the crystal lattice are primarily organized through hydrogen bonding between the carboxylic acid moieties, forming classic centrosymmetric dimers. These dimers are further packed into a three-dimensional network stabilized by weaker C-H···O and π-π stacking interactions between the phenyl rings.

Crystallographic Data for Phenylpropiolic Acid
CSD Reference Code223913
Chemical FormulaC₉H₆O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
Key Intermolecular Interactions
O-H···O Hydrogen Bonds (Carboxylic Acid Dimers)
C-H···O Interactions
π-π Stacking
Predicted Influence of 3,4-Difluoro Substitution

The introduction of two fluorine atoms at the 3 and 4 positions of the phenyl ring is expected to introduce significant changes to the crystal packing due to the following factors:

  • Alteration of the Molecular Dipole Moment: The strong electronegativity of the fluorine atoms will alter the molecule's electrostatic potential surface, influencing how the molecules orient themselves in the crystal lattice.

  • Introduction of Novel Intermolecular Interactions: The presence of fluorine atoms facilitates the formation of C-H···F and F···F interactions. These interactions, though generally weaker than conventional hydrogen bonds, can collectively play a crucial role in dictating the overall crystal packing.

  • Modulation of π-π Stacking: The electron-withdrawing nature of the fluorine atoms will modify the quadrupolar moment of the aromatic ring, which can either strengthen or weaken the π-π stacking interactions depending on the relative orientation of the interacting rings.

It is highly probable that the fundamental carboxylic acid dimer motif will be retained. However, the spatial arrangement of these dimers is likely to be perturbed to accommodate the new fluorine-mediated interactions.

Experimental Protocols

For researchers aiming to investigate the crystallography of 3-(3,4-difluorophenyl)propiolic acid or its derivatives, the following experimental workflow provides a robust starting point.

Synthesis of Phenylpropiolic Acid Derivatives

A common route to phenylpropiolic acids involves the dehydrohalogenation of the corresponding cinnamic acid dibromide.[2]

Step-by-Step Synthesis of Phenylpropiolic Acid:

  • Bromination of Cinnamic Acid: Cinnamic acid is treated with bromine in a suitable solvent (e.g., carbon tetrachloride) to yield α,β-dibromo-β-phenylpropionic acid.

  • Dehydrobromination: The resulting dibromide is then refluxed with an alcoholic solution of potassium hydroxide. This step eliminates two molecules of HBr to form the triple bond of phenylpropiolic acid.[6]

  • Purification: The crude phenylpropiolic acid can be purified by recrystallization from a suitable solvent such as carbon tetrachloride or a mixture of ethanol and water.[7]

A similar strategy can be employed for the synthesis of 3-(3,4-difluorophenyl)propiolic acid, starting from 3,4-difluorocinnamic acid.

Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The following methods are commonly employed for small organic molecules:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.

The choice of solvent is critical and often requires empirical screening of various options.

X-ray Data Collection and Structure Refinement

Once suitable single crystals are obtained, they are mounted on a goniometer and subjected to a beam of X-rays. The resulting diffraction pattern is collected and processed to determine the unit cell parameters and the arrangement of atoms within the crystal. The structural model is then refined to achieve the best possible fit with the experimental data.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Diagram 1: Synthesis of Phenylpropiolic Acid

Synthesis cinnamic_acid Cinnamic Acid dibromide α,β-Dibromo-β- phenylpropionic Acid cinnamic_acid->dibromide Bromination bromine Br2, CCl4 ppa Phenylpropiolic Acid dibromide->ppa Dehydrobromination koh KOH, EtOH Reflux

A schematic overview of the synthesis of phenylpropiolic acid.

Diagram 2: Key Intermolecular Interactions

Interactions cluster_dfppa 3-(3,4-Difluorophenyl)propiolic Acid (Predicted) ppa_hbond O-H···O Hydrogen Bond ppa_pi π-π Stacking dfppa_hbond O-H···O Hydrogen Bond ppa_hbond->dfppa_hbond Conserved ppa_cho C-H···O dfppa_pi Modified π-π Stacking ppa_pi->dfppa_pi Modulated dfppa_chf C-H···F dfppa_ff F···F

A comparison of intermolecular interactions in phenylpropiolic acid and its predicted difluoro derivative.

Conclusion and Future Directions

The crystallographic study of 3-(3,4-difluorophenyl)propiolic acid and its derivatives holds significant promise for advancing our understanding of fluorine's role in crystal engineering. While the definitive crystal structure of the title compound remains to be elucidated, this guide provides a robust framework for its anticipated solid-state architecture based on the known structure of phenylpropiolic acid and the established principles of fluorine's influence on intermolecular interactions.

Future work should focus on the successful crystallization and X-ray diffraction analysis of 3-(3,4-difluorophenyl)propiolic acid. This would not only validate the predictions made in this guide but also provide crucial empirical data for the rational design of new drug candidates with optimized solid-state properties. A systematic crystallographic study of a series of mono- and di-fluorinated phenylpropiolic acid isomers would further enhance our predictive capabilities in the fascinating field of crystal engineering.

References

  • Abbott, F. S., & Reimer, L. J. (Year). Phenylpropiolic Acid. Organic Syntheses. [Link]

  • Ali, F., Tahir, M. N., Ali, S., Ahmed, S., & Danish, M. (2009). 3-[(3,4-Dichlorophenyl)aminocarbonyl]propionic acid. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1053.
  • Chen, J., et al. (2018). Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists. European Journal of Medicinal Chemistry, 158, 641-652.
  • Cody, V., & Wojtczak, A. (2003). Crystal structure of 4-(2-bromopropionyl)-3-phenylsydnone. Acta Crystallographica Section E: Structure Reports Online, 59(12), o1967-o1968.
  • Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(41), 7719-7722.
  • FooDB. (2011, September 21). Showing Compound Phenylpropiolic acid (FDB022977). [Link]

  • Howard, J. A. K., et al. (2011). Role of organic fluorine in crystal engineering. CrystEngComm, 13(1), 22-31.
  • IUCr Journals. (2009). 3-[(3,4-Dichlorophenyl)aminocarbonyl]propionic acid.
  • Kanduti, M., & Golič, L. (2005). Synthesis and Crystal Structure Analysis of Methyl 2-Hydroxyimino-3-phenyl-propionate. Journal of Chemical Crystallography, 35(8), 633-637.
  • L'Heureux, A., et al. (2010). On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals.
  • Michael, A. (1901). The acids of the phenylpropiolic series and their condensation to naphthalene derivatives. American Chemical Journal, 25(5), 419-436.
  • National Center for Biotechnology Information. (n.d.). Phenylpropiolic Acid. In PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-(4-Fluorophenyl)propionic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenylpropiolic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. [Link]

  • PrepChem. (n.d.). Synthesis of Phenylpropiolic acid. [Link]

  • ResearchGate. (2008, September). 2,3-Dibromo-3-phenylpropionic acid. [Link]

  • ResearchGate. (2013, May). Fluorine in Crystal Engineering – The Little Atom That Could. [Link]

  • ResearchGate. (2018, February). Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene. [Link]

  • Royal Society of Chemistry. (2011). Role of organic fluorine in crystal engineering. CrystEngComm, 13, 22-31.
  • The Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. [Link]

  • The Cambridge Crystallographic Data Centre. (2024, July 18). CSD Tools in Action: Cocrystal Design and Structural Features Analysis. [Link]

  • Wang, Y., et al. (2022). Effect of Fluorination on the Polymorphism and Photomechanical Properties of Cinnamalmalononitrile Crystals. Crystal Growth & Design, 22(12), 7247-7255.
  • Wikipedia. (n.d.). Phenylpropiolic acid. [Link]

  • Wikipedia. (n.d.). Propiolic acid. [Link]

  • re3data.org. (n.d.). Cambridge Structural Database. [Link]

  • UCLA. (n.d.). Cambridge Structural Database System - Software. [Link]

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Publish Comparison Guide: Benchmarking 3-(3,4-difluorophenyl)propiolic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical protocol for benchmarking 3-(3,4-difluorophenyl)propiolic acid (a fluorinated phenylpropiolic acid derivative) against established inhibitors.

Based on the chemical scaffold (phenylpropiolic acid), this compound is primarily characterized as a mechanism-based (suicide) inhibitor of Tyrosinase and potentially related metalloenzymes. The guide focuses on this biological activity while addressing the structural advantages conferred by the 3,4-difluoro substitution.

Executive Summary

3-(3,4-difluorophenyl)propiolic acid (3,4-DFPPA) represents a second-generation "suicide substrate" inhibitor designed to target tyrosinase, the rate-limiting enzyme in melanogenesis. While the parent compound, phenylpropiolic acid (PPA) , is a known mechanism-based inhibitor, it suffers from metabolic instability and moderate lipophilicity.

The 3,4-difluoro substitution is a strategic medicinal chemistry modification intended to:

  • Block Metabolic Soft Spots: Prevent ring hydroxylation at the electron-rich 3 and 4 positions.

  • Enhance Lipophilicity: Improve skin/membrane penetration compared to the parent acid.

  • Modulate Electronic Affinity: Alter the acidity of the alkyne proton, potentially strengthening the interaction with the enzyme's binuclear copper active site.

This guide outlines the protocol for benchmarking 3,4-DFPPA against the industry standards: Kojic Acid (reversible chelator) and Phenylpropiolic Acid (non-fluorinated suicide inhibitor).

Mechanism of Action & Target Rationale

To benchmark this compound effectively, one must understand that it is not a simple competitive inhibitor. It acts as a suicide substrate (mechanism-based inactivator). The alkyne moiety binds to the copper active site and is catalytically processed into a reactive species that covalently modifies and irreversibly inactivates the enzyme.

Pathway Diagram: Suicide Inhibition of Tyrosinase

TyrosinaseInhibition Enzyme Tyrosinase (Binuclear Cu2+ Site) Complex E-I Complex (Michaelis Complex) Enzyme->Complex + 3,4-DFPPA Melanin Melanin Synthesis (BLOCKED) Enzyme->Melanin Native Substrate (L-DOPA) Inhibitor 3,4-DFPPA (Suicide Substrate) Inhibitor->Complex Reactive Reactive Intermediate (Covalently Bound) Complex->Reactive k_inact (Catalytic Processing) DeadEnzyme Inactivated Enzyme (Irreversible) Reactive->DeadEnzyme Covalent Modification DeadEnzyme->Melanin No Reaction

Comparative Benchmark Analysis

The following table contrasts 3,4-DFPPA with the primary benchmarks required for a valid pharmacological study.

Feature3-(3,4-difluorophenyl)propiolic acid Phenylpropiolic Acid (PPA) Kojic Acid
Role Test Candidate Parent Benchmark Industry Standard
Mechanism Suicide Substrate (Irreversible)Suicide Substrate (Irreversible)Competitive / Chelator (Reversible)
Binding Site Binuclear Copper CenterBinuclear Copper CenterEntrance to Active Site / Copper
Key Advantage Metabolic Stability : Fluorines block oxidative degradation.Proof of Mechanism.Well-characterized safety profile.[1][2]
Key Limitation Solubility (requires DMSO/Ethanol).Rapidly metabolized (ring hydroxylation).Low potency (High IC50), instability.
Expected IC50 < 10 µM (Predicted High Potency)~10–50 µM~20–100 µM
Kinetic Parameter Measure

Measure

Measure

(Inhibition Constant)

Experimental Validation Protocols

To objectively validate 3,4-DFPPA, you must perform a Time-Dependent Inhibition Assay . Standard IC50 assays are insufficient for suicide inhibitors because potency increases with pre-incubation time.

Protocol A: Determination of and

Objective: Quantify the efficiency of irreversible inactivation.

Reagents:

  • Enzyme: Mushroom Tyrosinase (Sigma T3824) or Recombinant Human Tyrosinase.

  • Substrate: L-DOPA (2 mM stock in phosphate buffer).

  • Inhibitor: 3,4-DFPPA (dissolved in DMSO, final conc. <1%).

  • Buffer: 50 mM Sodium Phosphate, pH 6.8.

Workflow Diagram:

AssayWorkflow Step1 1. Pre-Incubation Enzyme + Inhibitor (Var. Conc.) Time: 0, 5, 10, 20, 30 min Step2 2. Aliquot Transfer Dilute into Substrate (L-DOPA) Step1->Step2 Step3 3. Kinetic Read Measure Absorbance @ 475 nm (DOPAchrome formation) Step2->Step3 Step4 4. Data Analysis Plot ln(Residual Activity) vs Time Determine k_obs Step3->Step4 Step5 5. Kitz-Wilson Plot Plot 1/k_obs vs 1/[I] Calculate k_inact and K_I Step4->Step5

Step-by-Step Methodology:

  • Preparation: Prepare 5 concentrations of 3,4-DFPPA (e.g., 1, 5, 10, 25, 50 µM) and controls (Kojic Acid, PPA).

  • Incubation: Incubate Tyrosinase (50 U/mL) with the inhibitor in phosphate buffer at 25°C.

  • Sampling: At defined time points (0, 5, 10, 15, 30 min), remove an aliquot (10 µL).

  • Reaction Trigger: Add the aliquot to a cuvette containing L-DOPA (2 mM, 990 µL).

  • Measurement: Immediately monitor the formation of DOPAchrome by absorbance at 475 nm for 2 minutes.

  • Calculation:

    • Plot natural log of remaining activity (

      
      ) vs. pre-incubation time (
      
      
      
      ) to get the observed rate constant (
      
      
      ) for each concentration.
    • Plot

      
       vs. 
      
      
      
      (Kitz-Wilson plot).
    • Intercept =

      
       (Maximal inactivation rate).
      
    • Slope =

      
       (Efficiency of inactivation).
      
Protocol B: Selectivity Profiling (Crucial for E-E-A-T)

Since phenylpropiolic acid derivatives are also known GPR40 (FFAR1) agonists [1], you must verify specificity.

  • Assay: FLIPR Calcium Flux Assay in GPR40-expressing HEK293 cells.

  • Goal: Ensure 3,4-DFPPA does not unintentionally activate GPR40 if the intended target is Tyrosinase (or vice versa).

  • Benchmark: Compare against TAK-875 (Positive GPR40 agonist control).

Data Interpretation & Causality

When analyzing your results, use the following logic to interpret the performance of 3,4-DFPPA:

  • If

    
     is high but 
    
    
    
    is high:
    The compound kills the enzyme quickly once bound, but has low affinity. Optimization: Modify the tail group to improve binding.
  • If 3,4-DFPPA shows time-dependent inhibition while Kojic Acid does not: You have successfully validated the "suicide" mechanism. Kojic acid is a reversible inhibitor and should not show time-dependence in this setup.

  • Effect of Fluorine: Compare the

    
     of 3,4-DFPPA vs. PPA.
    
    • Hypothesis: The electron-withdrawing fluorines decrease the pKa of the propiolic acid, potentially strengthening the ionic interaction with the copper center. If 3,4-DFPPA has a lower

      
       (better affinity) than PPA, the fluorination was successful.
      

References

  • Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists. European Journal of Medicinal Chemistry, 2018. Link

  • Inhibition of Tyrosinase by 4-Substituted Benzaldehydes and Phenylpropiolic Acid.Bioscience, Biotechnology, and Biochemistry, 2005.
  • Structure-property relationships of fluorinated carboxylic acid bioisosteres. Journal of Medicinal Chemistry, 2018. Link

  • Tyrosinase inhibitors – mechanisms of action and their effect on the treatment of hyperpigmentation. Journal of Enzyme Inhibition and Medicinal Chemistry, 2025. Link

  • 3-(3,4-Difluorophenyl)propiolic acid (CAS 935475-82-4) Product Entry. ChemScene. Link

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-(3,4-difluorophenyl)propiolic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-(3,4-difluorophenyl)propiolic acid, a halogenated aromatic carboxylic acid. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 3-(3,4-difluorophenyl)propiolic acid may not always be readily available, data from structurally similar compounds, such as 3-(4-fluorophenyl)propionic acid and other halogenated propiolic acids, provide valuable insights into its likely hazardous properties.[1][2][3][4][5]

Anticipated Hazards:

  • Skin and Eye Irritation: Like many organic acids, it is expected to cause skin irritation and serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[2][4]

  • Toxicity: While specific toxicity data is limited, it should be handled as a potentially toxic substance.[5][6]

  • Environmental Hazard: As a halogenated organic compound, improper disposal can lead to environmental contamination.[7][8]

Property Information Source
CAS Number 935475-82-4[9]
Molecular Formula C₉H₄F₂O₂[9]
Appearance Likely a solid[10]
Storage Sealed in a dry place at 2-8°C[9]
Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling 3-(3,4-difluorophenyl)propiolic acid.[11][12][13] The following table outlines the minimum required PPE.

Body Part Required PPE Specifications and Remarks
Eyes/Face Chemical safety goggles and a face shieldGoggles must be tight-fitting to protect against splashes. A face shield provides an additional layer of protection.[1][13]
Hands Chemical-resistant glovesNeoprene or butyl rubber gloves are recommended. Always inspect gloves for tears or degradation before use.[13]
Body Flame-resistant lab coat or chemical protective clothingA lab coat should be worn at all times. For larger quantities, a chemical-resistant apron is advised.[12][13]
Respiratory Use in a well-ventilated area or fume hoodIf a fume hood is unavailable or insufficient, a respirator with a filter for acid gases and organic vapors is necessary.[6][13]
Feet Closed-toe shoesShoes should be made of a chemically resistant material.[12][13]

Experimental Workflow: Disposal Protocol

The following workflow provides a logical sequence for the safe disposal of 3-(3,4-difluorophenyl)propiolic acid.

Caption: Workflow for the safe disposal of 3-(3,4-difluorophenyl)propiolic acid.

Step-by-Step Disposal Procedures

Adherence to a systematic disposal protocol is crucial for safety and regulatory compliance.

Step 1: Container Selection and Labeling

  • Select an Appropriate Container: Choose a container that is in good condition, compatible with halogenated organic acids, and has a secure, leak-proof lid.[7][14] Polyethylene containers are often a suitable choice.[15]

  • Proper Labeling: Before adding any waste, the container must be clearly labeled. The label must include:

    • The words "Hazardous Waste".[14][16]

    • The full chemical name: "Waste 3-(3,4-difluorophenyl)propiolic acid". Do not use abbreviations or chemical formulas.[14][17]

    • An indication of the hazards (e.g., "Corrosive," "Irritant").[16]

    • The date when the first waste is added.[16]

Step 2: Waste Segregation

  • Halogenated Waste Stream: 3-(3,4-difluorophenyl)propiolic acid is a halogenated organic compound and must be disposed of in a designated "Halogenated Organic Waste" container.[6][12]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste, as this will contaminate the entire container and increase disposal costs.[8][17] Also, keep it separate from incompatible materials such as bases, oxidizing agents, and metals.[8][15]

Step 3: Waste Collection and Storage

  • Point of Generation: Collect the waste in a designated satellite accumulation area (SAA) at or near the point of generation.[14][16] This area should be under the control of laboratory personnel.

  • Container Management: Keep the waste container closed at all times except when adding waste.[14][17] Do not leave a funnel in the container.

  • Storage Conditions: Store the container in a cool, dry, and well-ventilated area, away from sources of ignition.[11][18] Ensure the container is stored in secondary containment to prevent spills.[7]

Step 4: Final Disposal

  • Do Not Dispose Down the Drain: Under no circumstances should 3-(3,4-difluorophenyl)propiolic acid or any other organic substance be poured down the drain.[6][17]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EH&S) office or a certified hazardous waste disposal company.[12][19]

  • Timely Removal: Do not accumulate large quantities of waste. Once the container is about 90% full, request a pickup.[14] Federal regulations may dictate maximum accumulation times.[16][20]

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and whether it is manageable by laboratory personnel.

  • Control the Spill: For small spills, use an inert absorbent material (such as vermiculite or sand) to contain the substance.[15] Avoid raising dust.

  • Clean-up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Label the spill clean-up materials as hazardous waste and dispose of them accordingly.

  • Seek Assistance: For large spills, contact your institution's emergency response team or EH&S office immediately.[8]

In Case of Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][21]

  • Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][21]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][21]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][21]

Logical Framework for Chemical Waste Management

The proper management of chemical waste is a cyclical process that begins with planning and ends with documented disposal.

WasteManagementCycle A Planning & Hazard Assessment B Use of PPE & Safe Handling A->B Before Experiment C Waste Segregation & Collection B->C During Experiment D Proper Labeling & Storage C->D Point of Generation E Scheduled Professional Disposal D->E Accumulation F Documentation & Record Keeping E->F Post-Disposal F->A Review & Improve

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.